APN-Azide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Numéro CAS |
1643841-88-6 |
|---|---|
Formule moléculaire |
C9H4N4 |
Poids moléculaire |
168.15 g/mol |
Nom IUPAC |
3-(4-azidophenyl)prop-2-ynenitrile |
InChI |
InChI=1S/C9H4N4/c10-7-1-2-8-3-5-9(6-4-8)12-13-11/h3-6H |
Clé InChI |
BDLXITYEYYHQNK-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the APN-Azide Mechanism of Action for Thiol Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and comparative data for the thiol reactivity of APN-Azide, a bifunctional crosslinker revolutionizing bioconjugation.
Introduction: A Stable Alternative for Thiol Bioconjugation
This compound, a 3-arylpropiolonitrile derivative, has emerged as a superior alternative to traditional maleimide-based reagents for the selective modification of thiol groups, particularly the side chains of cysteine residues in proteins. Its growing adoption in drug development and chemical biology stems from the remarkable stability of the resulting conjugate, overcoming a significant drawback of maleimide (B117702) chemistry.[1][2] This guide delves into the core chemistry of this compound, providing researchers with the necessary information to effectively utilize this powerful tool.
The Core Mechanism: Michael Addition to an Electron-Deficient Alkyne
The reactivity of this compound with thiols is governed by a Michael-type addition reaction. The APN (3-arylpropiolonitrile) moiety contains an electron-deficient alkyne, activated by the adjacent nitrile and aryl groups. This strong electron-withdrawing nature makes the alkyne susceptible to nucleophilic attack by the thiolate anion (R-S⁻).[2][3]
The reaction proceeds as follows:
-
Thiol Deprotonation: The thiol group (R-SH) of a cysteine residue or other thiol-containing molecule exists in equilibrium with its corresponding thiolate anion (R-S⁻). This equilibrium is pH-dependent, with higher pH favoring the more nucleophilic thiolate.
-
Nucleophilic Attack: The thiolate anion acts as a nucleophile and attacks one of the sp-hybridized carbons of the electron-deficient alkyne in the this compound molecule.
-
Protonation: The resulting carbanion is subsequently protonated by a proton source in the reaction medium, typically water, to yield a stable thioether adduct.
This reaction is highly chemoselective for thiols over other nucleophilic amino acid residues.[4]
Quantitative Data: Kinetics and Stability
A key advantage of this compound lies in the stability of the resulting conjugate. The thioether bond formed is significantly more resistant to hydrolysis and exchange reactions with other thiols, such as glutathione, compared to the thioether bond formed from maleimide-thiol reactions. This enhanced stability is critical for in vivo applications where conjugates are exposed to high concentrations of endogenous thiols.
| Parameter | 3-Arylpropiolonitrile (APN) | Maleimide | Reference |
| Reaction Type | Michael Addition | Michael Addition | |
| Second-Order Rate Constant (with Cysteine derivative) | 3.1 M⁻¹ s⁻¹ (for 3-phenylpropiolonitrile) | ~10² - 10³ M⁻¹ s⁻¹ | |
| Adduct Stability (in presence of excess thiols) | High stability, no degradation observed | Prone to retro-Michael reaction and thiol exchange | |
| In Vivo Stability | Significantly longer serum half-life of conjugates | Shorter serum half-life due to conjugate cleavage |
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a general guideline for the conjugation of this compound to a thiol-containing protein, such as one with an accessible cysteine residue. Optimal conditions may vary depending on the specific protein and desired degree of labeling.
Materials:
-
Protein solution (1-10 mg/mL in a suitable buffer)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer, pH 7.5-9.0. Avoid thiol-containing buffers like DTT or β-mercaptoethanol.
-
Anhydrous DMSO or DMF
-
Quenching reagent (optional): L-cysteine or N-acetylcysteine
-
Purification system: Size-exclusion chromatography (SEC) column, dialysis cassette, or tangential flow filtration (TFF) system.
Procedure:
-
Protein Preparation:
-
Ensure the protein is in an appropriate amine-free and thiol-free buffer at a concentration of 1-10 mg/mL. If the protein has been stored in a buffer containing primary amines (e.g., Tris) or thiols, it must be exchanged into the Reaction Buffer using dialysis or a desalting column.
-
If the target cysteine(s) are in a disulfide bond, reduction will be necessary prior to conjugation. This can be achieved by incubation with a reducing agent like TCEP, which must then be removed before adding the this compound.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 5-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to minimize protein denaturation.
-
Incubate the reaction mixture at room temperature for 2-12 hours with gentle mixing. The optimal incubation time should be determined empirically for the specific protein.
-
-
Quenching (Optional):
-
To quench any unreacted this compound, a small molar excess of a quenching reagent like L-cysteine or N-acetylcysteine can be added and incubated for an additional 30 minutes.
-
-
Purification:
-
Remove unreacted this compound and quenching reagent from the protein conjugate using a suitable purification method.
-
Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the labeled protein from small molecule reagents.
-
Dialysis: Dialyze the reaction mixture against the desired storage buffer. Multiple buffer changes are recommended for complete removal of small molecules.
-
Tangential Flow Filtration (TFF): For larger scale reactions, TFF can be an efficient method for buffer exchange and purification.
-
-
-
Characterization and Storage:
-
Determine the concentration of the purified protein conjugate using a standard protein assay (e.g., BCA or absorbance at 280 nm).
-
The degree of labeling (DOL) can be determined using mass spectrometry.
-
Store the purified conjugate under conditions appropriate for the specific protein.
-
Subsequent "Click" Reaction of the Azide (B81097) Moiety
The azide group on the this compound conjugate serves as a handle for subsequent bioorthogonal "click" chemistry reactions, most commonly with an alkyne-containing molecule. This allows for a two-step labeling strategy.
Materials:
-
Azide-labeled protein (from the protocol above)
-
Alkyne-containing molecule (e.g., fluorescent dye, biotin, drug molecule)
-
For Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper chelator (e.g., THPTA, BTTAA)
-
-
For Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
-
A strained alkyne (e.g., DBCO, BCN)
-
General Procedure for CuAAC:
-
In a microcentrifuge tube, combine the azide-labeled protein, the alkyne-containing molecule (typically 2-10 fold molar excess), and the copper chelator.
-
In a separate tube, freshly prepare a solution of the reducing agent (e.g., sodium ascorbate).
-
Add the CuSO₄ solution to the protein mixture, followed immediately by the reducing agent to generate the active Cu(I) catalyst.
-
Incubate the reaction at room temperature for 1-4 hours.
-
Purify the final conjugate using SEC, dialysis, or TFF to remove the catalyst and excess reagents.
Visualizations
Conclusion
This compound offers a robust and reliable method for the chemoselective modification of thiols, yielding highly stable bioconjugates. The straightforward Michael addition chemistry, coupled with the bioorthogonal azide handle, provides a versatile platform for the development of advanced biotherapeutics, diagnostic tools, and research reagents. By understanding the core mechanism and optimizing experimental protocols, researchers can fully leverage the advantages of this compound to achieve their bioconjugation goals.
References
- 1. Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Arylpropiolonitriles - Wikipedia [en.wikipedia.org]
- 3. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Stability and Storage of APN-Azide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for APN-Azide (Amino-PEG-Azide), a heterobifunctional linker crucial in bioconjugation and drug development. Due to the limited availability of specific stability data for this compound, this document synthesizes information from general principles of organic azide (B81097) and polyethylene (B3416737) glycol (PEG) stability, alongside storage recommendations for analogous compounds.
Introduction to this compound and its Applications
This compound is a versatile chemical tool featuring a terminal amine group and an azide group, connected by a polyethylene glycol (PEG) spacer. The amine group allows for straightforward conjugation to molecules with carboxyl groups, while the azide functionality is key for "click chemistry" reactions, enabling the efficient and specific attachment to alkyne-containing molecules. This dual functionality makes this compound invaluable for applications such as antibody-drug conjugate (ADC) development, peptide modification, and nanoparticle functionalization. The stability of the APN-cysteine conjugates is noted to be high in aqueous media, human plasma, and living cells[1].
Factors Influencing the Stability of this compound
The stability of this compound is governed by the chemical properties of its three key components: the azide group, the PEG linker, and the terminal amine group.
2.1. The Azide Group: A High-Energy Functional Group
Organic azides are known for their energetic nature and can be sensitive to various external factors[2][3][4][5].
-
Thermal Stability: Organic azides can decompose upon heating, releasing nitrogen gas[6][7]. The thermal stability is influenced by the molecule's structure, with a higher carbon-to-nitrogen ratio generally indicating greater stability[3][8]. Alkyl azides, such as the one in this compound, are generally more thermally stable than aryl azides[2]. However, it is always recommended to avoid high temperatures during storage and handling.
-
Light Sensitivity: Azides can be sensitive to light, which can induce decomposition[7][9]. Therefore, storage in light-protected containers is crucial.
-
Chemical Incompatibility:
-
Acids: Contact with strong acids can lead to the formation of hydrazoic acid (HN₃), which is highly toxic and explosive[2][5].
-
Heavy Metals: Azides can form highly unstable and shock-sensitive heavy metal azides[5][9]. Contact with metals such as copper, lead, silver, and mercury should be strictly avoided.
-
Reducing Agents: The azide group can be reduced to an amine. While this is a useful synthetic transformation, unintentional contact with reducing agents will lead to the degradation of the azide functionality.
-
2.2. The Polyethylene Glycol (PEG) Linker
The PEG backbone, while generally stable, can undergo degradation over time, a process that can be accelerated by several factors[10][11].
-
Oxidation: In the presence of oxygen, the PEG chain can undergo auto-oxidation, leading to the formation of aldehydes, carboxylates, and peroxides. This process can alter the pH and ionic strength of the sample[10][11].
-
Temperature and Light: Elevated temperatures and exposure to light can accelerate the degradation of the PEG linker[10][11].
Recommended Storage Conditions
Based on supplier recommendations for a variety of azide-PEG derivatives and general best practices for handling organic azides, the following storage conditions are advised for this compound to ensure its long-term stability and performance.
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C for long-term storage.[12][13][14][15] Short-term storage at 2-8°C is also acceptable for some related compounds.[16] | Minimizes thermal degradation of the azide group and the PEG linker. |
| Light | Store in the dark or in an amber vial.[5][9][17] | Prevents light-induced decomposition of the azide group and the PEG backbone. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[10][11] | Prevents oxidative degradation of the PEG linker. |
| Moisture | Store in a desiccated environment.[12] | Prevents hydrolysis and potential side reactions. |
| Container | Use glass or chemically compatible plastic containers. Avoid metal containers and spatulas.[5][9][18] | Prevents the formation of explosive heavy metal azides. |
Experimental Protocols for Stability Assessment
While specific stability data for this compound is not publicly available, researchers can assess its stability under their specific experimental conditions using standard analytical techniques.
4.1. General Experimental Workflow for Stability Testing
A typical workflow to evaluate the stability of this compound would involve:
-
Sample Preparation: Dissolve this compound in the relevant buffer or solvent system at a known concentration.
-
Incubation: Aliquot the solution into separate, sealed, and light-protected vials. Store these vials under different conditions (e.g., varying temperatures, pH values, or exposure to specific reagents).
-
Time-Point Analysis: At predetermined time points, retrieve a vial from each condition.
-
Analytical Measurement: Analyze the sample using appropriate techniques to quantify the amount of intact this compound.
-
Data Analysis: Plot the concentration of intact this compound against time for each condition to determine the degradation rate.
4.2. Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometric (MS) detection is a powerful tool for separating and quantifying the parent this compound from its degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of peaks corresponding to the intact molecule and the appearance of new peaks from degradation products.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The characteristic azide stretch (around 2100 cm⁻¹) can be monitored to assess the stability of the azide group.
Visualizing Stability and Workflow
Diagram 1: Factors Affecting this compound Stability
Caption: Factors leading to the degradation of this compound.
Diagram 2: Experimental Workflow for Stability Assessment
Caption: A general workflow for assessing the stability of this compound.
Conclusion
While this compound is a powerful tool for bioconjugation, its stability is paramount for reproducible and reliable results. By understanding the inherent sensitivities of the azide group and the PEG linker, and by adhering to the recommended storage and handling conditions, researchers can ensure the integrity and reactivity of this important reagent. For critical applications, it is advisable to perform in-house stability testing under the specific experimental conditions to be employed.
References
- 1. APN-PEG4-azide - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. Organic azide - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. hamptonresearch.com [hamptonresearch.com]
- 11. hamptonresearch.com [hamptonresearch.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. N-(Amino-PEG2)-N-bis(PEG3-azide), 2606952-86-5 | BroadPharm [broadpharm.com]
- 14. Azido-PEG3-amine, 134179-38-7 | BroadPharm [broadpharm.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. scientificlabs.ie [scientificlabs.ie]
- 17. Azide-PEG-Amine, N3-PEG-NH2 - Biopharma PEG [biochempeg.com]
- 18. - Division of Research Safety | Illinois [drs.illinois.edu]
The Thiol-Alkyne Coupling Reaction: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiol-alkyne coupling, or thiol-yne reaction, has emerged as a powerful tool in chemical synthesis and materials science, finding significant applications in drug development, bioconjugation, and polymer chemistry.[1] Its efficiency, orthogonality, and often mild reaction conditions have established it as a prominent member of the "click chemistry" family.[2][3] This technical guide provides an in-depth exploration of the core mechanisms of the thiol-alkyne coupling reaction, detailed experimental protocols for key methodologies, and a quantitative comparison of reaction parameters.
Core Mechanisms of Thiol-Alkyne Coupling
The versatility of the thiol-yne reaction stems from its ability to proceed through several distinct mechanisms, primarily categorized as radical-mediated, nucleophile/base-catalyzed, and metal-catalyzed pathways. Each mechanism offers unique advantages in terms of substrate scope, regioselectivity, and reaction conditions.
Radical-Mediated Thiol-Yne Coupling
The radical-mediated addition of a thiol to an alkyne is a robust and widely utilized transformation, typically initiated by light (photoinitiation) or heat (thermal initiation), often with the aid of a radical initiator.[4][5] This process is characterized by a two-step sequential addition of two thiol molecules across the alkyne, resulting in the formation of a 1,2-dithioether product.
The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps.
-
Initiation: A radical initiator generates initial radicals, which then abstract a hydrogen atom from a thiol (R-SH) to form a thiyl radical (R-S•).
-
Propagation (First Addition): The thiyl radical adds to the alkyne, forming a vinyl sulfide (B99878) radical intermediate. This intermediate then abstracts a hydrogen from another thiol molecule, yielding a vinyl sulfide and a new thiyl radical, which continues the chain reaction.
-
Propagation (Second Addition): The newly formed vinyl sulfide can then react with another thiyl radical in a second propagation cycle to form a dithioether radical, which subsequently abstracts a hydrogen from a thiol to yield the final 1,2-dithioether product and another thiyl radical.
-
Termination: The reaction is terminated by the combination of any two radical species.
Caption: Radical-mediated thiol-yne coupling mechanism.
Nucleophile/Base-Catalyzed Thiol-Yne Coupling
The nucleophile or base-catalyzed thiol-yne reaction, often referred to as a thiol-Michael addition, proceeds under milder conditions and is particularly effective for activated alkynes (those bearing an electron-withdrawing group). This mechanism avoids the use of radical initiators and often provides high yields with excellent functional group tolerance.
The reaction is initiated by the deprotonation of the thiol by a base to form a highly nucleophilic thiolate anion. This thiolate then attacks the electron-deficient alkyne in a conjugate addition fashion to generate a carbanionic intermediate, which is subsequently protonated by a proton source (often the protonated base or another thiol molecule) to yield the vinyl sulfide product.
Caption: Nucleophile/base-catalyzed thiol-yne coupling mechanism.
Metal-Catalyzed Thiol-Yne Coupling
Transition metal catalysis provides an alternative and often highly regioselective and stereoselective route for the hydrothiolation of alkynes. Various metals, including rhodium, nickel, and copper, have been employed to catalyze this transformation. The mechanism can vary depending on the metal catalyst used, but a common pathway involves the migratory insertion of the alkyne into a metal-hydride or metal-thiolate bond. For instance, with a rhodium catalyst, the reaction can proceed through a migratory-insertion mechanism.
Caption: Generalized metal-catalyzed thiol-yne coupling pathway.
Quantitative Data Summary
The efficiency of the thiol-yne coupling is influenced by the chosen mechanism, substrates, and reaction conditions. The following tables summarize key quantitative data from the literature.
Table 1: Radical-Mediated Thiol-Yne Coupling
| Thiol | Alkyne | Initiator (mol%) | Conditions | Time (min) | Conversion/Yield (%) | Reference |
| Dodecanethiol | Propargylamine (B41283) | Irgacure 2959 (1 wt%) | UV (365 nm), RT | 30 | >95 (NMR) | |
| Thiophenol | Phenylacetylene | AIBN | 80 °C | 240 | 85 (isolated) | |
| 1-Hexanethiol | 1-Octyne | DMPA (1 mol%) | UV (365 nm), RT | 10 | >99 (GC) |
Table 2: Nucleophile/Base-Catalyzed Thiol-Yne Coupling
| Thiol | Alkyne | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| Thiophenol | Ethyl propiolate | N-methylmorpholine (10) | CH2Cl2 | 1 | 91 | |
| 1-Dodecanethiol | Methyl propiolate | DBU (5) | THF | 0.5 | 98 | |
| Cysteine derivative | Propiolamide | TCEP (10) | Water | 2 | 95 (HPLC) |
Table 3: Metal-Catalyzed Thiol-Yne Coupling
| Thiol | Alkyne | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Thiophenol | Phenylacetylene | [Rh(COD)Cl]2 (1) | Toluene | 80 | 4 | 92 | |
| 1-Hexanethiol | 1-Octyne | Ni(acac)2 (5) / PPh3 (10) | THF | 60 | 12 | 88 | |
| 4-Methoxythiophenol | Methyl propiolate | CuNPs/TiO2 (30.2) | 1,2-DCE | 80 | 1 | 97 (conversion) |
Detailed Experimental Protocols
Protocol 1: Photoinitiated Radical Thiol-Yne Coupling
Synthesis of 2,3-bis(dodecylsulfanyl)propylamine
-
Reagents:
-
Propargylamine (1 eq)
-
Dodecanethiol (2 eq)
-
Photoinitiator: 1-[4-(2-Hydroxyethoxy)phenyl]-2-hydroxy-2-methyl-1-propan-1-one (Irgacure 2959, 1 wt% of combined amine and thiol)
-
-
Procedure:
-
In a glass vial, combine propargylamine and dodecanethiol.
-
Add the photoinitiator, Irgacure 2959.
-
Expose the reaction mixture to UV light (365 nm) for 30 minutes at room temperature under atmospheric conditions.
-
Monitor the reaction progress by NMR spectroscopy to confirm the disappearance of the alkyne and thiol protons and the appearance of the dithioether product signals.
-
The product can be purified by precipitation in a non-solvent like cold ether to remove unreacted starting materials and the photoinitiator.
-
Protocol 2: Base-Catalyzed Thiol-Yne Michael Addition
Synthesis of a Vinyl Sulfide from a Thiol and an Activated Alkyne
-
Reagents:
-
Thiol (1.0 eq)
-
Activated Alkyne (e.g., methyl propiolate, 1.0 eq)
-
Base Catalyst (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 5 mol%)
-
Solvent (e.g., Tetrahydrofuran (THF))
-
-
Procedure:
-
Dissolve the thiol and the activated alkyne in THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the DBU catalyst to the solution at room temperature with stirring.
-
The reaction is typically exothermic and proceeds rapidly. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a mild acid (e.g., saturated aqueous NH4Cl solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Protocol 3: Metal-Catalyzed Thiol-Yne Coupling
Copper-Nanoparticle Catalyzed Synthesis of Vinyl Sulfides
-
Reagents:
-
Thiol derivative (e.g., a catechol-containing thiol, 0.4 mmol)
-
Activated Alkyne (e.g., methyl propiolate, 0.4 mmol)
-
Catalyst: Copper nanoparticles supported on TiO2 (CuNPs/TiO2, 120 mg, 30.2 mol% Cu)
-
Solvent: 1,2-Dichloroethane (1,2-DCE, 4 mL)
-
-
Procedure:
-
To a reaction tube, add the thiol, the alkyne, and the CuNPs/TiO2 catalyst in 1,2-DCE.
-
Heat the reaction mixture to 80 °C and monitor the progress by TLC until the starting material is completely consumed.
-
After the reaction is complete, cool the mixture to room temperature and remove the heterogeneous catalyst by filtration, washing the catalyst with a mixture of hexane (B92381) and ethyl acetate.
-
Concentrate the filtrate under vacuum.
-
Purify the resulting product by column chromatography on silica gel.
-
Experimental Workflow Visualization
Caption: General experimental workflow for thiol-yne coupling.
References
An In-depth Technical Guide to APN-Azide Derivatives: Synthesis, Functionality, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of APN-Azide derivatives, a novel class of heterobifunctional molecules with significant potential in targeted therapy and bioconjugation. This document elucidates the core components of these derivatives, their synthesis, functional groups, and their application in the context of Aminopeptidase N (APN/CD13), a key target in cancer therapy.
Introduction: Deconstructing "this compound"
The term "this compound" encompasses two key chemical entities:
-
APN (3-Arylpropiolonitrile): This moiety serves as a highly selective cysteine-reactive functional group. 3-Arylpropiolonitriles are electron-deficient alkyne derivatives that readily undergo a thiol-click reaction with cysteine residues on proteins, forming stable covalent bonds. This high selectivity and the stability of the resulting conjugate make them superior alternatives to traditional maleimide-based reagents for bioconjugation.[1][2]
-
Azide (B81097) (-N₃): The azide group is a versatile functional handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This bioorthogonal reaction allows for the efficient and specific attachment of a second molecule, such as a therapeutic agent, a fluorescent dye, or an imaging agent, to the APN-modified protein.
Together, an this compound derivative is a heterobifunctional linker designed to first covalently attach to a cysteine-containing protein via the APN group and then allow for the subsequent conjugation of a payload via the azide group.
The Target: Aminopeptidase N (APN/CD13)
Aminopeptidase N (APN), also known as CD13, is a zinc-dependent metalloprotease expressed on the surface of various cell types.[1] Its overexpression in numerous cancers and its role in tumor angiogenesis, invasion, and metastasis have made it a prime target for anticancer drug development.[3][4] APN/CD13's enzymatic activity and its role as a cell surface receptor are implicated in several signaling pathways crucial for tumor progression.
This compound Derivatives as Targeted Probes and Therapeutics
The strategic design of this compound derivatives allows for the targeted labeling and inhibition of APN/CD13-expressing cancer cells. By reacting with a cysteine residue on or near the APN/CD13 protein, these derivatives can deliver a cytotoxic payload directly to the tumor cells, minimizing off-target effects.
Functional Groups and Their Roles
The core structure of an this compound derivative can be conceptually divided into three key functional domains:
-
Cysteine-Reactive Warhead (3-Arylpropiolonitrile): This group is responsible for the initial covalent interaction with a cysteine residue on the target protein.
-
Linker: A flexible or rigid linker can be incorporated to spatially separate the APN moiety from the azide group, which can be crucial for efficient reaction of both ends of the molecule. Polyethylene glycol (PEG) linkers are commonly used to improve solubility and pharmacokinetic properties.
-
Bioorthogonal Handle (Azide): This group enables the attachment of a wide array of molecules through click chemistry.
Quantitative Data: Inhibitory Potency of APN/CD13 Inhibitors
While specific quantitative data for 3-arylpropiolonitrile-azide derivatives as direct inhibitors of Aminopeptidase N are not yet widely published, the following table summarizes the inhibitory concentrations (IC₅₀) and inhibition constants (Kᵢ) of known APN/CD13 inhibitors. This provides a benchmark for the potency that novel this compound inhibitors would aim to achieve.
| Compound Class | Specific Inhibitor | IC₅₀ (µM) | Kᵢ (µM) | Reference |
| Dipeptide Analog | Bestatin | 2.55 - 60.61 | 1.56 | |
| Dipeptide Analog | Tosedostat | - | - | |
| 3-Amino-2-hydroxy-3-phenylpropanoic Acid Derivative | Compound 7e | 1.26 - 30.19 | - | |
| Cyclic-imide Derivative | Compound 13f | - | 6.26 | |
| Cyclic-imide Derivative | Compound 22f | - | 7.46 | |
| Cyclic-imide Derivative | Compound 13d | - | 74.87 | |
| Triterpenoid | Betulinic Acid | 7.3 | - | |
| Hydroxamic Acid Analog | Compound 6ad | Potent (nM range) | - |
Experimental Protocols
General Synthesis of a 3-Arylpropiolonitrile-Azide Derivative
The synthesis of a 3-arylpropiolonitrile-azide can be achieved through a multi-step process. The following is a generalized protocol based on established synthetic methodologies.
Step 1: Sonogashira Coupling
-
React an appropriately substituted aryl iodide with propargyl alcohol in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent (e.g., THF).
-
The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen) at room temperature to 50°C.
-
Purification is usually performed by column chromatography on silica (B1680970) gel.
Step 2: Oxidation to the Propiolonitrile
-
The resulting aryl propargyl alcohol is oxidized to the corresponding 3-arylpropiolonitrile.
-
A common oxidizing agent for this transformation is manganese dioxide (MnO₂) in a solvent such as dichloromethane (B109758) (DCM).
-
The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
The product is isolated by filtration and purified by column chromatography.
Step 3: Introduction of the Azide Moiety
-
The aryl ring of the 3-arylpropiolonitrile can be pre-functionalized with a group (e.g., a hydroxyl or an amine) that allows for the attachment of an azide-containing linker.
-
For example, if the aryl ring contains a phenol, it can be reacted with an azide-PEG-tosylate linker in the presence of a base (e.g., K₂CO₃) in a solvent like acetonitrile.
-
The final this compound derivative is then purified by chromatography.
Protocol for Evaluating APN/CD13 Inhibitory Activity
The inhibitory activity of a synthesized this compound derivative against Aminopeptidase N can be determined using a fluorometric or colorimetric assay.
-
Reagents and Materials:
-
Recombinant human Aminopeptidase N (APN/CD13).
-
Fluorogenic or chromogenic APN substrate (e.g., L-Leucine-7-amido-4-methylcoumarin or L-Leucine-p-nitroanilide).
-
Assay buffer (e.g., Tris-HCl, pH 7.5).
-
Test compound (this compound derivative) dissolved in DMSO.
-
Positive control inhibitor (e.g., Bestatin).
-
96-well microplate (black for fluorescence, clear for absorbance).
-
Plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in the assay buffer.
-
In a 96-well plate, add the APN enzyme solution to each well.
-
Add the diluted test compounds and controls to the respective wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the APN substrate to all wells.
-
Monitor the fluorescence or absorbance at regular intervals for a set duration (e.g., 30-60 minutes) at 37°C.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Mechanism of Action
Inhibition of APN/CD13 can impact several downstream signaling pathways involved in cancer progression. A key pathway affected is the PI3K/Akt signaling cascade, which is crucial for cell survival, proliferation, and angiogenesis. By inhibiting APN/CD13, it is hypothesized that the activation of Akt can be suppressed, leading to decreased cell survival and inhibition of angiogenesis.
Conclusion
This compound derivatives represent a promising class of molecules for the development of targeted cancer therapies. Their unique bifunctional nature, combining a highly selective cysteine-reactive group with a versatile click chemistry handle, allows for the precise delivery of therapeutic or imaging agents to APN/CD13-expressing cells. Further research into the synthesis of diverse this compound libraries and the evaluation of their biological activity will be crucial in realizing their full therapeutic potential. This guide provides a foundational understanding for researchers to design and develop novel this compound derivatives for applications in oncology and beyond.
References
- 1. Aminopeptidase-N/CD13 (EC 3.4.11.2) inhibitors: chemistry, biological evaluations, and therapeutic prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Arylpropiolonitriles - Wikipedia [en.wikipedia.org]
- 3. Activity screening and structure–activity relationship of the hit compounds targeting APN/CD13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Methodological & Application
APN-Azide in Proteomics: A Detailed Guide to Protein Identification
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the utilization of APN-Azide (Azido-PEG3-amine) in proteomics for the identification and characterization of proteins. This compound is a versatile chemical probe used in activity-based protein profiling (ABPP), a powerful chemoproteomic strategy to study enzyme function directly in complex biological systems.
Application Notes
This compound serves as a key component in a two-step labeling strategy for identifying protein targets. It contains an azide (B81097) group, which is a bioorthogonal handle. This azide moiety allows for the covalent attachment of a reporter tag, such as biotin (B1667282) or a fluorophore, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), commonly known as "click chemistry".[1][2][3]
The general workflow involves treating a biological sample (e.g., cell lysate, intact cells) with a parent molecule of interest that has been functionalized with an alkyne group. This alkyne-modified probe covalently binds to its protein targets. Subsequently, this compound is introduced, and a click reaction is initiated to attach the azide to the alkyne-labeled proteins. The now-tagged proteins can be enriched, typically using streptavidin beads if biotin was attached, and identified by mass spectrometry.[4][5] This approach enables the identification of specific protein targets of a small molecule or drug candidate.
Quantitative Data
The following table summarizes representative quantitative data from a hypothetical comparative proteomic experiment using an alkyne-functionalized inhibitor probe followed by APN-Biotin conjugation and mass spectrometry-based protein identification.
| Protein ID | Gene Name | Peptide Count (Control) | Peptide Count (Inhibitor) | Fold Change (Inhibitor/Control) | p-value |
| P12345 | SRC | 5 | 25 | 5.0 | 0.001 |
| Q67890 | ABL1 | 3 | 18 | 6.0 | 0.0005 |
| P54321 | EGFR | 8 | 10 | 1.25 | 0.350 |
| O98765 | MAPK1 | 12 | 11 | 0.92 | 0.850 |
Experimental Protocols
Protocol 1: Labeling of Proteins in Cell Lysate
This protocol details the steps for labeling target proteins in a cell lysate with an alkyne-probe followed by conjugation with APN-Biotin for enrichment.
Materials:
-
Cell lysate
-
Alkyne-functionalized probe of interest
-
APN-Biotin (Azido-PEG3-Biotin)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with 0.1% SDS)
-
Elution buffer (e.g., 8 M urea)
-
Protease inhibitors
Procedure:
-
Cell Lysis: Lyse cells in a suitable buffer containing protease inhibitors. Centrifuge to clarify the lysate.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA).
-
Probe Incubation: Treat the cell lysate (e.g., 1 mg of total protein) with the alkyne-functionalized probe at a predetermined concentration and incubate for 1-2 hours at room temperature.
-
Click Chemistry Reaction:
-
Prepare a fresh solution of sodium ascorbate.
-
In a separate tube, premix CuSO₄ and THPTA.
-
Add the APN-Biotin to the lysate, followed by the CuSO₄/THPTA mixture.
-
Initiate the reaction by adding the sodium ascorbate.
-
Incubate for 1 hour at room temperature.
-
-
Enrichment of Biotinylated Proteins:
-
Add streptavidin-agarose beads to the reaction mixture and incubate for 2 hours at 4°C with gentle rotation.
-
Wash the beads extensively with wash buffers to remove non-specifically bound proteins.
-
-
Elution and Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using an appropriate elution buffer.
-
The eluted proteins are then processed for mass spectrometry analysis (e.g., in-solution or in-gel digestion with trypsin).
-
Protocol 2: In-Gel Fluorescence Visualization
This protocol is for the visualization of labeled proteins using an azide-fluorophore conjugate.
Materials:
-
Cell lysate labeled with an alkyne-probe as in Protocol 1.
-
Azide-fluorophore (e.g., Azide-TAMRA)
-
Reagents for click chemistry as in Protocol 1.
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Labeling: Perform the alkyne-probe labeling and click chemistry reaction as described in Protocol 1, substituting APN-Biotin with an azide-fluorophore.
-
SDS-PAGE: Separate the labeled proteins by SDS-PAGE.
-
Visualization: Visualize the fluorescently labeled proteins directly in the gel using a fluorescence scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore.
Visualizations
Caption: Experimental workflow for this compound based proteomic analysis.
Caption: Logical relationship of a drug candidate targeting a protein.
References
- 1. axispharm.com [axispharm.com]
- 2. interchim.fr [interchim.fr]
- 3. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Labeling of Nascent Proteins with Azide Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the metabolic labeling of newly synthesized proteins (nascent proteins) using azide-containing analogs. This powerful technique allows for the specific detection and isolation of proteins synthesized within a defined period, enabling dynamic studies of protein synthesis in various biological contexts. The primary focus of these notes is on the use of azido-puromycin analogs, a class of molecules that label the C-terminus of elongating polypeptide chains.
Principle of the Method
Metabolic labeling of nascent proteins with azide (B81097) analogs is a two-step process. First, a cell-permeable azide-containing molecule, such as an azido-puromycin analog, is introduced to cultured cells or whole organisms. This probe is incorporated into newly synthesized proteins during translation. Puromycin, an aminonucleoside antibiotic, mimics the 3'-end of an aminoacylated tRNA, allowing it to enter the ribosomal A-site. It is then incorporated into the C-terminus of a growing polypeptide chain, causing the premature termination of translation.[1] Azido-puromycin analogs function similarly, effectively "tagging" nascent proteins with a bioorthogonal azide group.[2][3]
The second step involves the detection of these azide-tagged proteins using "click chemistry." The azide group serves as a chemical handle for covalent ligation to a reporter molecule containing a complementary alkyne group. This reaction, most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is highly specific and efficient, allowing for the attachment of various tags, such as fluorophores for imaging or biotin (B1667282) for affinity purification and subsequent proteomic analysis.[3][4] A copper-free alternative, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), can also be used, which is particularly advantageous for live-cell imaging.[2]
In contrast to non-canonical amino acid tagging (NCAT) methods that utilize azide-bearing amino acid analogs like L-azidohomoalanine (AHA), azido-puromycin labeling does not require methionine-free culture conditions, simplifying the experimental setup.[3][4]
Visualization of the Experimental Workflow
Caption: Experimental workflow for nascent protein labeling with azido-puromycin.
Quantitative Data Summary
The following tables provide a summary of typical experimental parameters and quantitative data for the metabolic labeling of nascent proteins with azido-puromycin analogs.
Table 1: Recommended Concentrations and Incubation Times for Azido-Puromycin Labeling
| Cell Type | Azido-Puromycin Analog | Concentration (µM) | Incubation Time | Reference(s) |
| HeLa Cells | 5'-Azido-puromycin | 10 | 1-2 hours | [1][2] |
| NIH 3T3 Cells | O-propargyl-puromycin | 50 | 15 minutes | [4] |
| Cultured Neurons | O-propargyl-puromycin | 20-50 | 10-30 minutes | [5] |
| Drosophila Brain Explants | PhAc-OPP* | 1-10 | 1 hour | [6] |
*Note: O-propargyl-puromycin (OPP) is an alkyne analog, but the principles and workflows are very similar to azido-puromycin. PhAc-OPP is a caged version of OPP.
Table 2: Components for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
| Reagent | Stock Concentration | Final Concentration | Purpose |
| Azide-labeled Proteome | - | ~1-2 mg/mL | Substrate |
| Alkyne-Biotin/Fluorophore | 10 mM in DMSO | 50-100 µM | Reporter Tag |
| Copper(II) Sulfate (CuSO₄) | 50 mM in H₂O | 1 mM | Copper Catalyst Source |
| Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate | 50 mM in H₂O (fresh) | 1-5 mM | Reducing Agent to generate Cu(I) |
| Ligand (e.g., TBTA, THPTA) | 10 mM in DMSO/t-BuOH | 100-500 µM | Stabilizes Cu(I) and enhances reaction |
| Buffer | - | - | PBS or Triethanolamine buffer, pH 7.4 |
Detailed Experimental Protocols
Materials:
-
Cultured cells (e.g., HeLa, HEK293T)
-
Complete cell culture medium
-
5'-Azido-puromycin (or other azido-puromycin analog)
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Culture cells to the desired confluency (typically 70-80%) in a multi-well plate or culture dish.
-
Prepare a stock solution of 5'-Azido-puromycin in DMSO or sterile water.
-
Dilute the 5'-Azido-puromycin stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 10 µM for HeLa cells).[2]
-
Remove the existing medium from the cells and replace it with the medium containing the azido-puromycin analog.
-
Incubate the cells for the desired labeling period (e.g., 1-2 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
To terminate the labeling, remove the labeling medium and wash the cells twice with ice-cold PBS.
-
For downstream analysis of the whole cell lysate, lyse the cells directly on the plate by adding an appropriate volume of ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the azide-labeled proteome. The lysate is now ready for downstream click chemistry and analysis.
Materials:
-
Azide-labeled protein lysate from Protocol 1
-
Alkyne-reporter probe (e.g., Alkyne-Biotin or Alkyne-Fluorophore)
-
Copper(II) Sulfate (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate or TCEP)
-
Copper-chelating ligand (e.g., TBTA or THPTA)
-
PBS or other suitable buffer
Procedure:
-
In a microcentrifuge tube, combine the azide-labeled protein lysate (e.g., 50-100 µg of total protein).
-
Add the alkyne-reporter probe to a final concentration of 50-100 µM.
-
Add the copper-chelating ligand (e.g., THPTA) to a final concentration of 100 µM.
-
In a separate tube, premix the CuSO₄ (to a final concentration of 1 mM) and the reducing agent (e.g., sodium ascorbate, to a final concentration of 5 mM).
-
Add the CuSO₄/reducing agent mixture to the protein solution to initiate the click reaction.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent reporter.
-
The labeled proteins are now ready for downstream analysis. For example, if a biotin tag was used, the sample can proceed to streptavidin-based affinity purification. If a fluorescent tag was used, the sample can be analyzed by SDS-PAGE and in-gel fluorescence scanning, or prepared for fluorescence microscopy.
Signaling Pathway and Chemical Reaction Diagrams
Caption: Mechanism of nascent protein labeling by azido-puromycin.
Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Applications in Research and Drug Development
-
Monitoring Global Protein Synthesis: This technique allows for the quantification of overall protein synthesis rates in response to various stimuli, such as drug treatment, cellular stress, or growth conditions.
-
Cell-Type Specific Proteomics: In complex co-culture systems or in vivo, this method can be adapted to identify proteins synthesized by specific cell types.[5]
-
Identification of Drug Targets and Mechanisms of Action: By analyzing changes in the nascent proteome upon drug administration, researchers can gain insights into the molecular targets and downstream effects of therapeutic compounds.
-
Spatial and Temporal Analysis of Protein Synthesis: Using fluorescent reporters, the subcellular localization of newly synthesized proteins can be visualized, providing a spatiotemporal understanding of proteome dynamics.[2]
These application notes provide a framework for the implementation of azide-analog-based metabolic labeling of nascent proteins. The specific conditions and protocols may require optimization depending on the experimental system and research question.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. 5’-Azido-puromycin: Copper-free CLICK labeling of newly synthesized proteins - News Blog - Jena Bioscience [jenabioscience.com]
- 3. Protein synthesis monitoring - Puromycin-based - Jena Bioscience [jenabioscience.com]
- 4. salic.med.harvard.edu [salic.med.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. Rapid cell type-specific nascent proteome labeling in Drosophila | eLife [elifesciences.org]
Application Notes and Protocols for APN-Azide in Fluorescent Protein Labeling
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of APN-Azide for the fluorescent labeling of proteins in live cells. This technology offers a powerful tool for visualizing protein dynamics, tracking protein localization, and developing targeted therapeutics.
Introduction to this compound
This compound is a heterobifunctional linker designed for the chemoselective labeling of cysteine residues on proteins.[1][2] It comprises two key functional moieties:
-
Acyl-PEG-Nucleophile (APN): This group exhibits high selectivity for the thiol group of cysteine residues, forming a stable covalent bond under physiological conditions.
-
Azide (B81097) group (-N3): This functional group serves as a bioorthogonal handle for "click chemistry."[3]
The use of this compound enables a two-step labeling strategy. First, the protein of interest is tagged with the azide group via the APN-cysteine reaction. Subsequently, a fluorescent probe containing a complementary reactive group (e.g., an alkyne or a cyclooctyne) is attached to the azide-modified protein through a highly efficient and specific click chemistry reaction. This approach is particularly advantageous for live-cell imaging as the reaction conditions are mild and the components are bioorthogonal, meaning they do not interfere with native cellular processes.[4][5]
Mechanism of Action
The fluorescent labeling of proteins using this compound involves a two-step process:
-
Cysteine-Specific Modification: The APN moiety of the this compound molecule reacts specifically with the thiol group of cysteine residues on the target protein. This reaction is highly selective and forms a stable thioether linkage. The reaction can be performed in a biological medium under mild pH (6.5-9.0) and temperature conditions.
-
Bioorthogonal Ligation via Click Chemistry: The azide-modified protein is then reacted with a fluorescent probe containing a compatible functional group. Two primary forms of click chemistry are employed for this step:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the use of a copper(I) catalyst to ligate an alkyne-containing fluorophore to the azide-tagged protein. While effective for in vitro applications, the cytotoxicity of copper can be a concern for live-cell imaging.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the issue of copper toxicity, a copper-free click chemistry approach is utilized for live-cell applications. In SPAAC, a strained cyclooctyne (B158145) (e.g., DBCO or BCN) conjugated to a fluorophore reacts spontaneously with the azide group, eliminating the need for a cytotoxic catalyst.
-
The modularity of this system allows for the use of a wide variety of fluorescent probes with different spectral properties, enabling multicolor imaging and multiplexed experiments.
Data Presentation: Quantitative Parameters for Labeling Efficiency
The efficiency of protein labeling with this compound is a critical parameter for obtaining reliable and reproducible results. While specific quantitative data for every protein and cell type will vary, the following table outlines the key metrics and methodologies used to assess labeling efficiency.
| Parameter | Method of Quantification | Considerations | Relevant References |
| Labeling Specificity | Western Blot, Mass Spectrometry | Compare labeling in cells expressing the protein of interest versus control cells. Mass spectrometry can identify the precise site of modification. | |
| Incorporation Efficiency | Flow Cytometry, Fluorescence Microscopy, In-gel Fluorescence | Quantify the fluorescence intensity of labeled cells or protein bands. Compare against a known standard or a positive control. | |
| Cellular Toxicity | Cell Viability Assays (e.g., MTT, Trypan Blue Exclusion), Proliferation Assays | Assess the health of cells after labeling to ensure the probe and reaction conditions are not cytotoxic. | |
| Labeling Kinetics | Time-course analysis using fluorescence measurements | Determine the optimal incubation time for maximal labeling with minimal background. | |
| Photostability of the Fluorophore | Time-lapse microscopy | Evaluate the resistance of the fluorescent signal to photobleaching during imaging. |
Experimental Protocols
This protocol describes the labeling of a purified protein with this compound.
Materials:
-
Purified protein of interest in an appropriate buffer (pH 6.5-9.0, e.g., PBS). Avoid thiol-containing buffers like DTT.
-
This compound (e.g., APN-PEG4-azide)
-
Anhydrous DMSO or DMF to prepare this compound stock solution
-
Size-exclusion chromatography or ultrafiltration device for purification
Procedure:
-
Protein Preparation: Dissolve the purified protein in the appropriate buffer at a concentration of 1-10 mg/mL.
-
This compound Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Labeling Reaction: Add 1-5 molar equivalents of the this compound stock solution per free cysteine residue on the protein to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours.
-
Purification: Remove the excess, unreacted this compound by size-exclusion chromatography or ultrafiltration. The azide-modified protein is now ready for conjugation to a fluorescent probe via click chemistry.
This protocol outlines the labeling of azide-modified proteins in living cells with a cyclooctyne-conjugated fluorophore.
Materials:
-
Live cells with proteins endogenously or recombinantly expressing accessible cysteine residues.
-
This compound.
-
Cyclooctyne-conjugated fluorescent dye (e.g., DBCO-fluorophore).
-
Cell culture medium.
-
PBS (Phosphate-Buffered Saline).
-
Fluorescence microscope.
Procedure:
-
Cell Culture: Plate cells in a suitable format for microscopy (e.g., glass-bottom dishes).
-
This compound Labeling:
-
Dilute this compound in cell culture medium to the desired final concentration (typically in the low micromolar range, optimization may be required).
-
Remove the existing medium from the cells and add the this compound containing medium.
-
Incubate the cells for a predetermined time (e.g., 1-2 hours) at 37°C in a CO2 incubator.
-
-
Wash: Remove the this compound containing medium and wash the cells three times with warm PBS or cell culture medium to remove any unreacted probe.
-
Fluorescent Labeling:
-
Dilute the cyclooctyne-conjugated fluorophore in cell culture medium to the desired final concentration (typically 1-10 µM).
-
Add the fluorophore-containing medium to the cells.
-
Incubate for 30-60 minutes at 37°C in a CO2 incubator.
-
-
Final Wash: Remove the fluorophore-containing medium and wash the cells three times with warm PBS.
-
Imaging: Add fresh cell culture medium or imaging buffer to the cells and proceed with live-cell imaging using a fluorescence microscope.
Mandatory Visualizations
Caption: Mechanism of this compound mediated protein labeling.
Caption: Experimental workflow for protein labeling.
Caption: Conceptual signaling pathway visualization.
References
- 1. APN-PEG4-azide - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. APN-C3-PEG4-azide, 2183440-32-4 | BroadPharm [broadpharm.com]
- 3. Fluorescent labeling of proteins in vitro and in vivo using encoded peptide tags - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for APN-Azide in Antibody-Drug Conjugate (ADC) Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to target cancer cells. The linker connecting the antibody to the payload is a critical component influencing the ADC's stability, efficacy, and safety. APN-Azide is a heterobifunctional linker designed for the site-specific conjugation of drugs to antibodies via cysteine residues.
The APN (3-arylpropiolonitrile) moiety reacts with free thiol groups on the antibody, typically generated by the reduction of interchain disulfide bonds, to form a highly stable thioether linkage. This linkage is more stable than those formed by maleimide-based linkers, which can be susceptible to retro-Michael reactions, leading to premature drug release.[1][2] The azide (B81097) group on the APN-linker provides a bioorthogonal handle for the subsequent attachment of an alkyne-modified drug via copper-free "click chemistry," specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4] This two-step approach allows for a highly controlled and efficient conjugation process, resulting in a more homogeneous ADC product.
These application notes provide a detailed protocol for the preparation and characterization of an ADC using this compound, with a focus on practical experimental procedures and data analysis.
Experimental Protocols
The preparation of an ADC using this compound is a two-step process:
-
Step 1: Antibody-APN-Azide Intermediate Formation. A monoclonal antibody is partially reduced to expose free cysteine residues, which then react with the APN moiety of the this compound linker.
-
Step 2: ADC Formation via Click Chemistry. The azide-functionalized antibody intermediate is then conjugated to an alkyne-modified cytotoxic payload through a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.
Materials and Reagents
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound linker (e.g., APN-PEG4-Azide)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Alkyne-modified cytotoxic drug (e.g., DBCO-MMAE)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
L-Cysteine
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Size-Exclusion Chromatography (SEC) columns (e.g., Sephadex G-25)
-
Hydrophobic Interaction Chromatography (HIC) column
-
LC-MS system
Step 1: Preparation of Azide-Functionalized Antibody
This protocol aims to generate an antibody with reactive azide groups by first reducing the interchain disulfide bonds and then conjugating the this compound linker to the exposed cysteine thiols.
1.1 Antibody Reduction:
-
Prepare a stock solution of TCEP (e.g., 10 mM in water).
-
Adjust the concentration of the antibody to 5-10 mg/mL in PBS (pH 7.4).
-
To achieve a target Drug-to-Antibody Ratio (DAR) of 4, add 2.0 to 2.5 molar equivalents of TCEP to the antibody solution. For a target DAR of 2, use approximately 1.8 molar equivalents.[5]
-
Incubate the reaction mixture at 37°C for 60-90 minutes with gentle mixing.
-
Immediately purify the partially reduced antibody using a pre-equilibrated SEC column (e.g., G-25) with PBS (pH 7.4) to remove excess TCEP.[5]
1.2 Conjugation of this compound to Reduced Antibody:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
To the purified, partially reduced antibody, add the this compound stock solution to achieve a molar ratio of 5-10 equivalents of linker per mole of antibody. The final DMSO concentration should be kept below 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction at room temperature for 2 hours with gentle agitation.[6]
-
Purify the resulting azide-functionalized antibody using an SEC column equilibrated with PBS (pH 7.4) to remove unreacted this compound.
-
Characterize the intermediate by UV-Vis spectroscopy to determine protein concentration and by LC-MS to confirm the addition of the linker.
Step 2: ADC Formation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry step conjugates the alkyne-modified drug to the azide-functionalized antibody.
-
Prepare a stock solution of the alkyne-modified drug (e.g., DBCO-MMAE) in DMSO (e.g., 10 mM).
-
To the purified azide-functionalized antibody (from Step 1.2), add 1.5 to 2.0 molar equivalents of the DBCO-drug per azide group on the antibody.
-
Incubate the reaction mixture at 4°C for 12-24 hours or at room temperature for 4-12 hours with gentle mixing.[7]
-
To quench any unreacted DBCO-drug, add a 20-fold molar excess of L-cysteine and incubate for 1 hour.
-
Purify the final ADC product using an SEC column to remove excess drug and other small molecules.
-
The purified ADC can be concentrated and stored under appropriate conditions (e.g., -80°C).
Data Presentation
The following tables provide representative quantitative data for the preparation and characterization of an ADC using the this compound linker.
Table 1: Reaction Conditions for Antibody-APN-Azide Intermediate Formation
| Parameter | Condition |
| Antibody Concentration | 5 mg/mL |
| Reaction Buffer | PBS, pH 7.4 |
| Reducing Agent | TCEP |
| Molar Ratio (TCEP:mAb) | 2.2 : 1 |
| Reduction Time/Temp | 90 min / 37°C |
| Molar Ratio (this compound:mAb) | 8 : 1 |
| Conjugation Time/Temp | 2 hours / 25°C |
Table 2: Reaction Conditions for SPAAC (Click Chemistry)
| Parameter | Condition |
| Molar Ratio (DBCO-Drug:Azide) | 1.5 : 1 |
| Reaction Buffer | PBS, pH 7.4 |
| Reaction Time/Temp | 16 hours / 4°C |
| Quenching Agent | L-Cysteine (20-fold excess) |
Table 3: Characterization of the Final ADC Product
| Analytical Method | Parameter | Result |
| HIC-HPLC | Average DAR | 3.8 |
| DAR Distribution | DAR0: 5%, DAR2: 15%, DAR4: 80% | |
| LC-MS (Reduced ADC) | Light Chain Mass | Confirmed (unconjugated) |
| Heavy Chain Mass | Confirmed (conjugated with 2 drug-linkers) | |
| SEC-HPLC | Monomer Purity | >98% |
| In Vitro Plasma Stability | % Payload Loss (7 days) | < 5% |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the overall workflow for the preparation of an ADC using this compound.
Caption: Workflow for ADC preparation using this compound linker technology.
ADC Mechanism of Action and Signaling Pathway
The diagram below illustrates the mechanism of action of an ADC prepared with a tubulin inhibitor payload, such as Monomethyl Auristatin E (MMAE).
Caption: Mechanism of action for an ADC with a tubulin inhibitor payload.[7]
Conclusion
The use of this compound linkers provides a robust and reliable method for the preparation of stable and homogeneous ADCs. The thiol-specific conjugation chemistry results in a stable thioether bond, minimizing premature drug release and potential off-target toxicity. The bioorthogonal azide handle allows for efficient and specific conjugation of the payload via click chemistry under mild, aqueous conditions. The detailed protocols and characterization methods provided in these application notes serve as a comprehensive guide for researchers developing next-generation antibody-drug conjugates.
References
- 1. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Accurate determination of drug-to-antibody ratio of interchain cysteine-linked antibody-drug conjugates by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. broadpharm.com [broadpharm.com]
- 6. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 7. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: APN-Azide Workflow for Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activity-based protein profiling (ABPP) has emerged as a powerful chemoproteomic tool for the functional analysis of enzymes in complex biological systems. This approach utilizes chemical probes that covalently bind to the active sites of specific enzyme families, enabling their identification, quantification, and characterization by mass spectrometry. The APN-Azide (Azido-propargyl-norcantharidin-Azide) probe is a valuable tool in this regard, particularly for targeting cysteine-containing proteins. This compound is a heterobifunctional linker that possesses a reactive group with high chemoselectivity for cysteine residues and an azide (B81097) moiety. This azide group serves as a handle for bioorthogonal "click" chemistry, allowing for the attachment of a reporter tag, such as biotin (B1667282) for enrichment or a fluorophore for imaging.
This application note provides a detailed workflow for the utilization of this compound in conjunction with mass spectrometry for the identification and relative quantification of targeted proteins in a cellular context. The protocol outlines the key steps from cell culture and probe treatment to mass spectrometry data analysis, offering a comprehensive guide for researchers in drug discovery and proteomics.
Workflow Overview
The this compound workflow for mass spectrometry analysis involves a series of sequential steps designed to label, enrich, and identify target proteins from a complex biological sample. The overall process begins with the treatment of live cells or cell lysates with the this compound probe. Following the covalent labeling of target proteins, a biotin-alkyne reporter tag is attached to the probe's azide handle via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry". The biotinylated proteins are then enriched using streptavidin affinity chromatography. The enriched proteins are subsequently digested into peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.
Chemical Principle
The this compound workflow is based on two key chemical reactions: the covalent labeling of cysteine residues by the APN moiety and the subsequent bioorthogonal click chemistry reaction. The APN part of the probe reacts with the nucleophilic thiol group of cysteine residues in target proteins, forming a stable covalent bond. The azide group on the other end of the probe remains inert during this process. In the second step, a reporter molecule containing a terminal alkyne (e.g., Biotin-Alkyne) is introduced. In the presence of a copper(I) catalyst, the azide and alkyne undergo a cycloaddition reaction to form a stable triazole linkage, effectively attaching the biotin tag to the protein of interest. This bioorthogonal reaction is highly specific and efficient, and it proceeds under mild conditions that are compatible with biological samples.
Experimental Protocols
Materials and Reagents
-
Cell Culture: Appropriate cell line, cell culture medium, fetal bovine serum (FBS), penicillin/streptomycin, PBS.
-
This compound Probe: this compound probe (stock solution in DMSO).
-
Lysis Buffer: RIPA buffer or similar, containing protease and phosphatase inhibitors.
-
Click Chemistry Reagents:
-
Biotin-Alkyne (e.g., Biotin-PEG4-Alkyne).
-
Copper(II) sulfate (B86663) (CuSO₄).
-
Tris(2-carboxyethyl)phosphine (TCEP).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA).
-
-
Enrichment: Streptavidin-agarose beads.
-
Digestion:
-
Dithiothreitol (DTT).
-
Iodoacetamide (IAA).
-
Trypsin (mass spectrometry grade).
-
Ammonium (B1175870) bicarbonate.
-
-
Mass Spectrometry: Formic acid, acetonitrile (B52724) (ACN), water (LC-MS grade).
Step-by-Step Experimental Protocol
1. Cell Culture and this compound Treatment
-
Culture cells to 70-80% confluency in appropriate cell culture plates.
-
For competitive profiling, pre-incubate cells with a small molecule inhibitor or vehicle control for the desired time.
-
Treat cells with the this compound probe at a final concentration of 1-10 µM in serum-free medium for 1-2 hours at 37°C.
-
Wash the cells three times with cold PBS to remove excess probe.
2. Cell Lysis
-
Lyse the cells by adding cold lysis buffer directly to the plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the proteome. Determine the protein concentration using a standard protein assay (e.g., BCA).
3. Click Chemistry Reaction
-
To 1 mg of protein lysate, add the following click chemistry reagents to the final concentrations:
-
Biotin-Alkyne: 100 µM
-
TCEP: 1 mM
-
TBTA: 100 µM
-
CuSO₄: 1 mM
-
-
Vortex the mixture and incubate at room temperature for 1 hour with gentle rotation.
4. Protein Precipitation and Solubilization
-
Precipitate the protein by adding four volumes of cold acetone (B3395972) and incubate at -20°C for at least 2 hours.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.
-
Discard the supernatant and wash the pellet with cold methanol.
-
Air-dry the pellet and resuspend in a buffer containing 1.2% SDS in PBS.
5. Streptavidin Enrichment
-
Equilibrate streptavidin-agarose beads with the SDS-containing buffer.
-
Add the resuspended protein sample to the beads and incubate for 1.5 hours at room temperature with gentle rotation.
-
Wash the beads sequentially with 0.2% SDS in PBS, 6 M urea, and finally with 50 mM ammonium bicarbonate.
6. On-Bead Digestion
-
Resuspend the beads in 50 mM ammonium bicarbonate.
-
Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the cysteines by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C with shaking.
-
Centrifuge the beads and collect the supernatant containing the digested peptides.
7. Peptide Desalting and LC-MS/MS Analysis
-
Desalt the peptides using a C18 StageTip or equivalent.
-
Analyze the desalted peptides by LC-MS/MS using a suitable gradient and mass spectrometer settings for proteomic analysis.
Data Presentation
Quantitative data from this compound profiling experiments can be summarized in a table to facilitate the comparison of protein enrichment between different conditions (e.g., vehicle vs. inhibitor treatment). The table should include protein identifiers, the sequence of the identified peptide containing the labeled cysteine, and the relative abundance ratio.
Table 1: Representative Quantitative Data from a Competitive this compound Profiling Experiment
| Protein ID | Peptide Sequence | Cysteine Position | Fold Change (Inhibitor/Vehicle) | p-value |
| P12345 | GSLC AVEINPAK | 123 | 0.25 | 0.001 |
| Q67890 | FADC TLIVR | 45 | 0.31 | 0.005 |
| P54321 | YVC EIPPTELK | 89 | 1.10 | 0.85 |
| O12345 | IAGC TQPEDSAR | 67 | 0.95 | 0.78 |
Note: This is representative data. Actual results will vary depending on the experimental system.
Data Analysis
-
Peptide and Protein Identification: Raw mass spectrometry data should be processed using a suitable database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins. The search should be performed against a relevant protein database (e.g., UniProt) with specified parameters for precursor and fragment mass tolerances, enzyme specificity (trypsin), and variable modifications (e.g., cysteine alkylation, methionine oxidation, and the this compound modification on cysteine).
-
Quantitative Analysis: Label-free quantification (LFQ) or stable isotope labeling methods can be used to determine the relative abundance of the identified peptides and proteins between different experimental conditions.
-
Statistical Analysis: Perform statistical tests (e.g., t-test) to identify proteins that show a significant change in abundance upon treatment with an inhibitor or other perturbation.
-
Data Visualization: Volcano plots are a useful way to visualize proteins that are both statistically significant and have a large fold change.
This comprehensive workflow provides a robust framework for utilizing the this compound probe in mass spectrometry-based proteomics for the discovery and characterization of novel protein targets.
Application Notes and Protocols for APN-Azide Conjugation with Alkyne-Modified Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the two-step conjugation of alkyne-modified probes to proteins using APN-Azide, a bifunctional crosslinker. This method leverages the specific reaction between the APN (arylpropiolonitrile) group and cysteine residues on a protein, followed by the highly efficient and bioorthogonal azide-alkyne cycloaddition, commonly known as "click chemistry." This robust and versatile strategy is widely employed in bioconjugation for applications ranging from protein labeling and visualization to the development of antibody-drug conjugates (ADCs).
The protocol first describes the modification of a protein's cysteine residues with this compound to introduce an azide (B81097) functional group. Subsequently, two primary methods for the conjugation of this azide-modified protein to an alkyne-modified probe are detailed: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). While CuAAC is known for its rapid reaction kinetics, SPAAC offers the advantage of being copper-free, which is crucial for applications in living systems due to the cytotoxicity of copper.
Data Presentation
Table 1: Illustrative Quantitative Data for this compound Labeling of a Cysteine-Containing Protein
The following table provides representative data on the efficiency of labeling a protein with this compound under various conditions. The labeling efficiency can be determined by methods such as UV-Vis spectroscopy or mass spectrometry.[1][2]
| Molar Ratio (this compound : Protein) | Incubation Time (hours) | Temperature (°C) | Labeling Efficiency (%) |
| 1:1 | 2 | 25 | ~60-70 |
| 5:1 | 2 | 25 | >90 |
| 10:1 | 2 | 25 | >95 |
| 5:1 | 1 | 25 | ~80-85 |
| 5:1 | 4 | 25 | >95 |
| 5:1 | 2 | 4 | ~75-85 |
Note: The data presented in this table are illustrative and the optimal conditions should be determined empirically for each specific protein and application.
Table 2: Comparison of CuAAC and SPAAC Reaction Kinetics
This table summarizes the key differences in reaction kinetics between the two main types of azide-alkyne cycloaddition.
| Parameter | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Second-Order Rate Constant | 10² - 10³ M⁻¹s⁻¹ | 10⁻³ - 1 M⁻¹s⁻¹ |
| Biocompatibility | Limited due to copper cytotoxicity | High (metal-free) |
| Reaction Time | Minutes to a few hours | Hours to overnight |
| Alkyne Reagent | Terminal Alkyne | Cyclooctyne (B158145) (e.g., DBCO, BCN) |
Experimental Protocols
Part 1: Cysteine Modification with this compound
This protocol outlines the procedure for labeling a protein containing accessible cysteine residues with this compound.
Materials:
-
Protein of interest (containing at least one free cysteine residue)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4. Avoid buffers containing thiols.
-
Anhydrous DMSO or DMF
-
Size-exclusion chromatography column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Labeling Reaction: Add the this compound stock solution to the protein solution to achieve a final molar ratio of 1 to 5 equivalents of this compound per free cysteine residue on the protein.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
-
Purification: Remove the excess, unreacted this compound by size-exclusion chromatography or dialysis against the reaction buffer.
-
Characterization: Determine the concentration and labeling efficiency of the resulting azide-modified protein.
Part 2: Azide-Alkyne Cycloaddition with Alkyne-Modified Probe
Choose one of the following protocols based on the nature of your alkyne-modified probe and experimental requirements.
This protocol is suitable for in vitro applications where the presence of copper is not a concern.[3][4]
Materials:
-
Azide-modified protein (from Part 1)
-
Alkyne-modified probe
-
Copper (II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Copper-chelating ligand (e.g., THPTA or TBTA)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reactant Preparation: In a reaction tube, combine the azide-modified protein and the alkyne-modified probe. A 2 to 10-fold molar excess of the alkyne probe over the azide-modified protein is a common starting point.
-
Catalyst Preparation: In a separate tube, prepare the catalyst solution by mixing CuSO₄ and the copper ligand in the reaction buffer. A typical final concentration is 50-100 µM for copper.
-
Reaction Initiation: Add the catalyst solution to the protein-probe mixture. Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-5 mM.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the protein-probe conjugate using size-exclusion chromatography or another suitable purification method to remove the catalyst and unreacted reagents.
This protocol is ideal for applications in living cells or other systems where copper toxicity is a concern.[4]
Materials:
-
Azide-modified protein (from Part 1)
-
Cyclooctyne-modified probe (e.g., DBCO, BCN)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reaction Setup: In a reaction tube, combine the azide-modified protein and the cyclooctyne-modified probe in the reaction buffer. A 2 to 4-fold molar excess of the cyclooctyne probe is a good starting point.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or 12-24 hours at 4°C. The optimal incubation time may vary depending on the specific reactants.
-
Purification: Purify the protein-probe conjugate using a suitable method such as size-exclusion chromatography to remove the unreacted probe.
Mandatory Visualization
Caption: Experimental workflow for this compound conjugation.
Caption: Decision workflow for protein conjugation.
References
- 1. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient site-specific labeling of proteins via cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for APN-Azide in Mapping Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
APN-Azide (3-(4-Azidophenyl)propiolonitrile) is a heterobifunctional crosslinking reagent designed for the investigation of protein-protein interactions (PPIs). Its unique structure allows for a two-step ligation strategy. One terminus of the molecule is a thiol-reactive group, enabling the specific labeling of cysteine residues on a protein of interest. The other terminus features an azide (B81097) group, which can be utilized in bioorthogonal "click chemistry" reactions, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to covalently capture interacting proteins. This methodology is particularly useful for identifying weak or transient protein interactions within a complex biological milieu.
The general principle involves labeling a purified "bait" protein with this compound and then introducing it into a cellular system where potential "prey" proteins have been metabolically tagged with a bioorthogonal alkyne-containing amino acid. The proximity of the bait and prey proteins facilitates the click chemistry reaction, resulting in a stable covalent bond. Subsequent affinity purification of the bait protein and its crosslinked partners, followed by mass spectrometry analysis, allows for the identification of the interacting proteins.
Chemical Properties of this compound
| Property | Value |
| CAS Number | 1643841-88-6[1][2][3][4] |
| Molecular Formula | C₉H₄N₄[1] |
| Molecular Weight | 168.15 g/mol [4] |
| Functional Group 1 | Thiol-reactive group (for cysteine labeling) |
| Functional Group 2 | Azide (for click chemistry)[1] |
Experimental Workflow and Protocols
The following protocols describe a comprehensive workflow for utilizing this compound to map protein-protein interactions. This workflow integrates metabolic labeling, protein labeling, in-cell click chemistry, affinity purification, and quantitative mass spectrometry.
Figure 1: Overall experimental workflow for PPI mapping using this compound.
Protocol 1: Metabolic Labeling of Cells with an Alkyne-Containing Amino Acid
This protocol utilizes Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative analysis, which helps in distinguishing true interactors from non-specific background proteins.
-
Cell Culture: Culture two populations of cells (e.g., HEK293T) in parallel. One population is grown in "light" SILAC medium, and the other in "heavy" SILAC medium (containing, for example, ¹³C₆,¹⁵N₂-Lysine and ¹³C₆,¹⁵N₄-Arginine).
-
Metabolic Labeling: When cells reach approximately 70-80% confluency, replace the medium with methionine-free medium supplemented with an alkyne-containing methionine analog, such as L-propargylglycine (L-PG), for a period that allows for sufficient protein turnover and incorporation. A typical concentration is 50-100 µM for 12-24 hours.
-
Harvesting: After the incubation period, wash the cells with ice-cold PBS and proceed to the bait protein delivery step.
Protocol 2: Labeling of Bait Protein with this compound
-
Protein Preparation: Purify the cysteine-containing bait protein of interest. Ensure the protein is in a thiol-free buffer (e.g., PBS, pH 7.2). The concentration should be in the range of 1-5 mg/mL.
-
Reduction of Disulfides (Optional): If the cysteine residue(s) to be labeled might be oxidized or in a disulfide bond, treat the protein with a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) at a final concentration of 1-5 mM for 30 minutes at room temperature. Desalt the protein to remove the TCEP.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in an organic solvent such as DMSO.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
Removal of Excess Reagent: Remove the unreacted this compound by size-exclusion chromatography or dialysis.
-
Verification of Labeling: Confirm the successful labeling of the bait protein with this compound by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to observe the mass shift corresponding to the addition of the this compound moiety.
Protocol 3: In-situ Crosslinking, Enrichment, and Sample Preparation for Mass Spectrometry
-
Bait Protein Delivery: Resuspend the metabolically labeled cells in fresh medium and introduce the this compound labeled bait protein. Methods for delivery include electroporation, cell-penetrating peptides fused to the bait protein, or specialized transfection reagents.
-
Incubation: Allow the bait protein to enter the cells and interact with its binding partners. The optimal incubation time (typically 1-4 hours) should be determined empirically.
-
Click Chemistry Reaction (CuAAC):
-
Prepare a fresh click chemistry cocktail. For a typical reaction in a 1 mL cell suspension, the final concentrations are: 1 mM CuSO₄, 2 mM BTTAA (or other copper-chelating ligand), and 5 mM sodium ascorbate (B8700270).
-
Add the cocktail to the cell suspension and incubate for 1 hour at room temperature. This will catalyze the cycloaddition between the azide on the bait protein and the alkyne on the prey proteins.
-
-
Cell Lysis: Pellet the cells by centrifugation and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Affinity Purification:
-
Incubate the cell lysate with affinity beads that bind to a tag on the bait protein (e.g., anti-FLAG M2 agarose (B213101) for a FLAG-tagged bait) for 2-4 hours at 4°C.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
On-bead Digestion:
-
Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Reduce the proteins with DTT (10 mM) for 30 minutes at 56°C.
-
Alkylate the cysteines with iodoacetamide (B48618) (55 mM) for 20 minutes at room temperature in the dark.
-
Add trypsin (or another suitable protease) and incubate overnight at 37°C.
-
-
Peptide Extraction and Desalting:
-
Collect the supernatant containing the digested peptides.
-
Desalt the peptides using C18 StageTips or equivalent.
-
Dry the peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis: Reconstitute the peptides in a suitable solvent and analyze them by high-resolution mass spectrometry.
Quantitative Data Analysis and Presentation
The use of SILAC allows for the ratiometric quantification of proteins identified in the mass spectrometry analysis. True interaction partners of the bait protein are expected to have a high Heavy/Light (H/L) ratio, as they will be specifically pulled down with the bait protein from the "heavy" labeled cell lysate, whereas non-specific background proteins will have an H/L ratio close to 1.
Representative Quantitative Data
The following table is a hypothetical representation of data obtained from a SILAC experiment using this compound to map the interactome of a bait protein "Protein X".
| Identified Protein | Gene Name | Unique Peptides | SILAC Ratio (H/L) | Function |
| Protein X (Bait) | PRTX | 25 | >50 | Kinase |
| Interactor A | INTA | 12 | 45.8 | Scaffolding Protein |
| Interactor B | INTB | 8 | 32.1 | Adaptor Protein |
| Interactor C | INTC | 5 | 15.5 | Transcription Factor |
| Background Protein 1 | ACTB | 35 | 1.1 | Cytoskeleton |
| Background Protein 2 | HSP90 | 28 | 1.3 | Chaperone |
| Background Protein 3 | GAPDH | 22 | 0.9 | Glycolysis |
Visualizations
This compound Reaction Mechanism
Figure 2: Reaction mechanism of this compound for PPI crosslinking.
Hypothetical Signaling Pathway Mapped by this compound
The following diagram illustrates a hypothetical signaling pathway where "Protein X" (the bait) is a central kinase that interacts with a scaffolding protein, an adaptor protein, and a downstream transcription factor, as identified in the representative data table.
Figure 3: A hypothetical signaling pathway involving Protein X and its interactors.
Application Notes
-
Advantages: The use of this compound allows for the covalent capture of protein interactions in a cellular context, which is particularly advantageous for studying weak or transient interactions that may be lost during traditional co-immunoprecipitation experiments. The bioorthogonal nature of the click chemistry reaction ensures high specificity with minimal off-target reactions.
-
Limitations: The requirement for a cysteine residue on the bait protein at or near the interaction interface can be a limitation. If no native cysteine is present in the region of interest, site-directed mutagenesis may be necessary, which could potentially perturb the protein's structure or function. The delivery of the labeled bait protein into cells can also be challenging and may require optimization.
-
Drug Discovery Applications: This technique can be invaluable in drug discovery for target validation and mechanism of action studies. By identifying the interacting partners of a drug target, researchers can gain a better understanding of its biological function and potential off-target effects. It can also be used to study how small molecule inhibitors disrupt specific protein-protein interactions.
-
Troubleshooting:
-
Low Labeling Efficiency: Ensure complete reduction of cysteine residues, optimize the molar excess of this compound, and verify the purity and activity of the reagent.
-
Low Crosslinking Yield: Optimize the concentration of the click chemistry reagents and ensure their freshness, particularly the sodium ascorbate solution. The efficiency of bait protein delivery into cells is also a critical factor.
-
High Background in Mass Spectrometry: Stringent washing steps during affinity purification are crucial. The use of a quantitative proteomics strategy like SILAC is highly recommended to differentiate true interactors from background contaminants.
-
References
- 1. scbt.com [scbt.com]
- 2. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A thiol-activated fluorogenic probe for detection of a target protein - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Selective enrichment and identification of azide-tagged cross-linked peptides using chemical ligation and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing APN-Azide Experiments to Reduce Background Signal
Welcome to our dedicated resource for researchers, scientists, and drug development professionals utilizing APN-Azide chemistry for bioconjugation. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you minimize background signals and achieve high-quality, reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound, or 3-arylpropiolonitrile-azide, is a bifunctional crosslinker designed for a two-step protein modification strategy. It contains two key functional groups:
-
A 3-arylpropiolonitrile (APN) moiety: This group reacts specifically with the thiol (sulfhydryl) group of cysteine residues on a protein, forming a stable covalent bond.
-
An azide (B81097) group (-N3): This group serves as a "handle" for the second step of the modification, which is typically a bioorthogonal "click chemistry" reaction. The most common type is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), where the azide reacts with an alkyne-containing molecule (e.g., a fluorescent dye, a biotin (B1667282) tag, or another protein) to form a stable triazole linkage.
This two-step approach allows for the precise and versatile labeling of proteins at cysteine residues.
Q2: What are the primary sources of high background signal in this compound experiments?
High background can originate from two main stages of the experiment: the initial this compound labeling of the protein and the subsequent click chemistry reaction.
-
This compound Labeling Stage:
-
Non-specific binding of the this compound reagent: The APN moiety, while highly selective for thiols, can sometimes interact non-specifically with other amino acid residues or hydrophobic regions of proteins, especially if used at excessively high concentrations.
-
Reaction with other nucleophiles: Although the reaction with thiols is favored, some minor reactivity with other nucleophilic residues might occur under non-optimal pH conditions.
-
Aggregation: Protein aggregation can trap the this compound reagent, leading to a high background signal.
-
-
Click Chemistry (CuAAC) Stage:
-
Non-specific binding of the copper catalyst: Copper ions can bind non-specifically to proteins, particularly to histidine and cysteine residues, which can lead to background signal or protein precipitation.
-
Side reactions with free thiols: If not all cysteine residues have reacted with the this compound, the remaining free thiols can react with the alkyne probe, leading to off-target labeling.
-
Excess reagents: High concentrations of the alkyne-tagged reporter molecule can lead to its non-specific adsorption to proteins or surfaces.
-
Reagent impurities: Impurities in the azide or alkyne reagents can contribute to the background.
-
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during this compound experiments.
Problem 1: High Background After this compound Labeling (Before Click Chemistry)
| Possible Cause | Recommended Solution |
| Non-specific binding of this compound | Optimize this compound Concentration: Perform a titration experiment to determine the lowest effective concentration of this compound that provides sufficient labeling of your target protein without a significant increase in background. A 1-5 molar equivalent per free cysteine is a common starting point. Control pH: Maintain the reaction pH between 6.5 and 7.5. This pH range favors the specific reaction of the APN moiety with the more nucleophilic thiolate anion (-S⁻) over other amino acid side chains.[1][2] Include Blocking Agents: Consider adding a blocking agent to your labeling buffer to reduce non-specific interactions. See Table 1 for a comparison of common blocking agents. |
| Protein Aggregation | Optimize Buffer Conditions: Ensure your protein is soluble and stable in the chosen labeling buffer. You may need to adjust the salt concentration or add mild detergents. Centrifugation: Before adding the this compound reagent, centrifuge your protein solution at high speed to pellet any pre-existing aggregates. |
| Presence of Unreacted Thiols | Use Thiol-Reactive Quenchers: After the labeling reaction, add a small molecule thiol scavenger, such as N-ethylmaleimide (NEM) or iodoacetamide, to cap any unreacted cysteine residues. This will prevent them from participating in side reactions during the subsequent click chemistry step. |
Problem 2: High Background After the Click Chemistry Reaction
| Possible Cause | Recommended Solution |
| Non-specific Copper Binding | Use a Copper Chelating Ligand: Always include a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), in your click reaction mixture.[3] A 5-fold molar excess of ligand to copper is recommended to stabilize the Cu(I) oxidation state and prevent non-specific binding. Perform a Final Wash with a Chelator: After the click reaction, a final wash step with a copper chelator like EDTA can help remove any remaining copper ions. |
| Side Reactions with Free Thiols | Pre-block Free Thiols: As mentioned in Problem 1, ensure all free thiols are blocked with a reagent like NEM before initiating the click chemistry reaction. |
| Excess Alkyne Probe | Optimize Probe Concentration: Titrate the concentration of your alkyne-tagged reporter molecule. A 2-5 fold molar excess over the azide-labeled protein is often sufficient.[4] Using a large excess can lead to increased non-specific binding. Thorough Washing: Increase the number and duration of washing steps after the click reaction to remove any unbound alkyne probe. |
| Impure Reagents | Use High-Purity Reagents: Ensure that your this compound, alkyne probe, and click chemistry reagents are of high purity. Freshly Prepare Solutions: Prepare solutions of the reducing agent (e.g., sodium ascorbate) fresh for each experiment, as it can oxidize over time. |
Data Presentation
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-3% (w/v) | Readily available, effective at blocking non-specific protein binding sites. | Can sometimes interfere with downstream applications if it binds to the target protein. |
| Non-fat Dry Milk | 3-5% (w/v) | Inexpensive and effective for many applications. | Contains phosphoproteins which can interfere with the detection of phosphorylated targets. |
| Casein | 1-3% (w/v) | A purified milk protein that can be more consistent than non-fat dry milk. Contains a high proportion of small molecular weight proteins which are very effective at blocking.[5] | Can also contain phosphoproteins. |
| Polyethylene Glycol (PEG) | 0.1-1% (w/v) | A hydrophilic polymer that can reduce non-specific binding due to hydrophobic interactions. | May not be as effective as protein-based blockers for all types of non-specific binding. |
Table 2: Recommended Reagent Concentrations for CuAAC Click Chemistry
| Reagent | Stock Concentration | Final Concentration | Molar Ratio (relative to protein) |
| Azide-Labeled Protein | 1-10 mg/mL | - | 1 |
| Alkyne-Reporter Molecule | 10 mM in DMSO | 25-100 µM | 2-10 |
| Copper(II) Sulfate (CuSO₄) | 50 mM in H₂O | 50-100 µM | 5-10 |
| THPTA Ligand | 100 mM in H₂O | 250-500 µM | 25-50 |
| Sodium Ascorbate (B8700270) (fresh) | 500 mM in H₂O | 2.5-5 mM | 250-500 |
Note: These are starting recommendations. Optimal concentrations may vary depending on the specific protein and reporter molecule.
Experimental Protocols
Key Experiment 1: this compound Labeling of a Cysteine-Containing Protein
-
Protein Preparation:
-
Dissolve the purified protein in a thiol-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be labeled, reduce them first with a suitable reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). Remove the reducing agent before proceeding.
-
-
This compound Labeling:
-
Prepare a stock solution of this compound in an organic solvent like DMSO.
-
Add the this compound stock solution to the protein solution to achieve a 1-5 molar excess over the number of free cysteines. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.
-
Incubate the reaction at room temperature for 2 hours with gentle mixing.
-
-
Removal of Excess this compound:
-
Purify the this compound labeled protein from the excess, unreacted reagent using size-exclusion chromatography, dialysis, or ultrafiltration.
-
Key Experiment 2: Click Chemistry Reaction with an Alkyne-Fluorophore
-
Prepare Click Chemistry Reagents:
-
Prepare stock solutions of the alkyne-fluorophore, CuSO₄, THPTA, and sodium ascorbate as described in Table 2.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the azide-labeled protein, the alkyne-fluorophore, and THPTA.
-
In a separate tube, premix the CuSO₄ and sodium ascorbate.
-
Add the CuSO₄/sodium ascorbate mixture to the protein solution to initiate the reaction.
-
Incubate the reaction at room temperature for 1 hour, protected from light.[3]
-
-
Purification of the Labeled Protein:
-
Remove excess click chemistry reagents and the unreacted alkyne-fluorophore using methods such as protein precipitation (e.g., with acetone) or size-exclusion chromatography.
-
Mandatory Visualizations
Caption: Experimental workflow for two-step protein labeling using this compound and click chemistry.
Caption: Troubleshooting logic for identifying and resolving sources of high background in this compound experiments.
Caption: Application of this compound in studying protein S-nitrosylation signaling pathways.
References
Addressing APN-Azide solubility issues in aqueous buffers
Welcome to the technical support center for APN-Azide and related hydrophobic fluorescent probes. This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals address common challenges, particularly those related to solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: My this compound probe won't dissolve in my aqueous buffer (e.g., PBS, HEPES). What should I do?
This is the most common issue encountered with hydrophobic probes like this compound. These molecules have poor solubility in water-based solutions. The standard procedure is to first dissolve the probe in a water-miscible organic solvent to create a concentrated stock solution before diluting it into your aqueous experimental buffer.
Recommended Solvents:
-
Dimethyl sulfoxide (B87167) (DMSO): The most common choice. This compound and similar naphthalimide derivatives are often soluble up to 10 mM in DMSO.[1]
Workflow:
-
Prepare a high-concentration stock solution (e.g., 1-10 mM) in 100% anhydrous DMSO.
-
Warm the solution gently (30-37°C) and vortex or sonicate briefly to ensure it is fully dissolved.
-
Add small aliquots of this stock solution to your aqueous buffer to reach the final desired working concentration. Ensure vigorous mixing during dilution to prevent precipitation.
Q2: I've dissolved my this compound in DMSO, but it precipitates when I add it to my aqueous buffer. How can I prevent this?
Precipitation upon dilution occurs when the final concentration of the organic solvent is too low to keep the hydrophobic probe in solution.
Troubleshooting Steps:
-
Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous buffer is sufficient to maintain solubility, typically between 0.1% and 1% (v/v). However, be aware that DMSO can have biological effects.[4][5]
-
Dilute into Protein-Containing Solutions: If your buffer contains proteins (e.g., BSA, cell culture media with FBS), adding the DMSO stock directly to this solution can help. The probe may bind to hydrophobic pockets in the proteins, which aids solubility.
-
Work Quickly: Add the DMSO stock to your buffer immediately before use. Do not store dilute aqueous solutions of the probe for extended periods.
Q3: What is the maximum recommended final concentration of DMSO for cell-based experiments?
The tolerance for DMSO varies significantly between cell types and experimental conditions.
-
General Guideline: Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity.
-
Sensitive Assays: For sensitive applications like studying cellular metabolism, differentiation, or epigenetic modifications, it is crucial to keep the DMSO concentration as low as possible, ideally ≤0.1%.
-
Always Run a Control: Always include a "vehicle control" in your experiments, where cells are treated with the same final concentration of DMSO as your experimental samples, but without the probe.
Q4: Can I use solvents other than DMSO or DMF?
While DMSO and DMF are standard, other solvents like ethanol, methanol, or acetonitrile (B52724) can be used. However, their compatibility with your experimental system and their ability to dissolve the probe must be validated. Naphthalimide derivatives' spectral properties can also be sensitive to solvent polarity.
Q5: My fluorescent signal is weak. Could this be related to solubility?
Yes, poor solubility can directly lead to a weak signal. If the probe precipitates, its effective concentration is much lower than intended. Furthermore, aggregated probes often exhibit self-quenching, which reduces the fluorescent output. Ensure the probe is fully dissolved before starting your experiment. Other factors like photobleaching or incorrect filter sets can also cause weak signals.
Data & Protocols
Solubility Data Summary
The following table summarizes the typical solubility of hydrophobic naphthalimide-azide probes in various solvents. This data is illustrative and should be used as a starting point for your own experiments.
| Solvent System | Max. Recommended Concentration | Notes |
| 100% DMSO | 10 mM | Gentle warming may be required. |
| 100% DMF | 10 mM | Use dry, high-quality solvent. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 5 µM | Insoluble for most practical applications. |
| PBS + 0.5% DMSO | ~20-50 µM | Dependent on specific probe structure. Prone to precipitation over time. |
| Cell Culture Medium + 10% FBS + 0.1% DMSO | ~10-20 µM | Serum proteins can help stabilize the probe. |
Experimental Protocol: Preparation of this compound Working Solution
This protocol describes the standard method for preparing a working solution of a hydrophobic probe for cell labeling experiments.
-
Prepare a Concentrated Stock Solution:
-
Equilibrate the vial containing the lyophilized this compound powder to room temperature before opening to prevent moisture condensation.
-
Add the required volume of anhydrous DMSO to the vial to create a 10 mM stock solution. For example, to a vial containing 1 mg of this compound (MW ~266 g/mol ), add ~37.6 µL of DMSO.
-
Cap the vial tightly and vortex for 1-2 minutes. If necessary, warm the vial to 37°C for 5-10 minutes and vortex again to ensure complete dissolution.
-
Store the stock solution in small, single-use aliquots at -20°C, protected from light.
-
-
Prepare the Final Working Solution:
-
Thaw one aliquot of the 10 mM stock solution.
-
Determine the volume needed for your experiment. For a final concentration of 10 µM in 1 mL of buffer, you will need 1 µL of the 10 mM stock.
-
Add your cell culture medium or buffer to a fresh tube.
-
While vortexing the buffer at medium speed, add the 1 µL of this compound stock solution directly into the liquid. This rapid mixing is critical to prevent localized high concentrations and precipitation.
-
Use the final working solution immediately. Do not store diluted aqueous solutions.
-
Visual Guides
Troubleshooting Workflow for Solubility Issues
This diagram outlines a logical flow for diagnosing and solving common solubility problems with hydrophobic probes.
Caption: A step-by-step guide for resolving this compound precipitation issues.
General Workflow for Click Chemistry Labeling
This diagram illustrates the key steps for using an azide-functionalized probe in a typical copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction in a cellular context.
Caption: Experimental workflow for cell or protein labeling using this compound.
References
- 1. 4-Azido-n-ethyl-1,8-naphthalimide | 912921-27-8 | Benchchem [benchchem.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - Akron Biotech [akronbiotech.com]
Preventing APN-Azide degradation during long incubation
Welcome to the technical support center for APN-Azide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and prevent the degradation of this compound, particularly during long incubation periods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns?
This compound is a heterobifunctional linker designed for selective bioconjugation. It contains an arylnitrile (APN) group that reacts with thiols (cysteines) and an azide (B81097) group for use in "click chemistry." While the resulting APN-cysteine conjugate is known to be highly stable, the this compound reagent itself can be susceptible to degradation during long storage or extended experimental incubations. The primary concerns are hydrolysis of the azide group and its reaction with certain laboratory reagents.
Q2: My conjugation efficiency is low after an overnight incubation. Is my this compound degrading?
Low conjugation efficiency after a long incubation is a common issue that can stem from several factors. While degradation of this compound is a possibility, other factors should also be considered:
-
Reagent Degradation: In aqueous buffers, especially at non-optimal pH or elevated temperatures, the azide group can undergo slow hydrolysis. If reducing agents are present, the azide can be reduced to an amine.
-
Biomolecule Instability: Long incubation times can affect the stability and reactivity of the target biomolecule (e.g., protein, antibody). It may denature, aggregate, or its cysteine residues may become oxidized and less reactive.
-
Suboptimal Reaction Conditions: The pH of the buffer may have shifted over time, or the concentration of reactants may be too low for the reaction to proceed to completion efficiently.
Q3: What are the optimal conditions for maximizing this compound stability during long incubations?
To minimize degradation, reaction conditions should be carefully controlled. While a standard protocol suggests a 2-hour incubation at room temperature, for longer incubations, the following adjustments are recommended based on general principles for aryl azide stability.
| Parameter | Recommended Condition | Rationale |
| Temperature | 4°C | Lowering the temperature significantly slows down potential degradation reactions like hydrolysis. |
| pH | 7.0 - 7.5 | Aryl azides are generally most stable in neutral to slightly basic conditions. Acidic conditions (pH < 6.5) should be avoided to prevent the formation of hydrazoic acid.[1] |
| Buffer Choice | Non-nucleophilic buffers such as Phosphate-Buffered Saline (PBS) or HEPES. | Avoid buffers containing primary amines (e.g., Tris, Glycine) as they can potentially interact with the reagent over long periods. |
| Additives | Avoid reducing agents like TCEP. If reduction of disulfides is necessary, perform it as a separate step and remove the reducing agent before adding this compound. DTT may be more compatible than TCEP. | The azide group can be reduced to an amine by phosphines like TCEP in a reaction known as the Staudinger reduction. |
| Light | Protect from light. | Azides can be sensitive to light. Storing and incubating in the dark is a good practice to prevent photochemical decomposition. |
Q4: How can I empirically test the stability of this compound in my specific experimental setup?
The most reliable way to assess stability is through an empirical study using High-Performance Liquid Chromatography (HPLC). You can incubate this compound in your buffer of choice for various time points (e.g., 0, 2, 8, 24, 48 hours) and quantify the amount of remaining intact reagent. For a detailed methodology, please refer to the Experimental Protocols section below.
Troubleshooting Guide
If you are encountering issues with your experiment, this guide provides potential causes and recommended solutions.
Problem: Low or No Yield of Conjugated Product
| Potential Cause | Recommended Solution |
| This compound Degradation | Perform a stability test of this compound under your incubation conditions using HPLC (see protocol below). If degradation is confirmed, shorten the incubation time or lower the temperature to 4°C. Always use freshly prepared stock solutions of this compound. |
| Inactive Biomolecule | Confirm the presence of free and reactive thiols on your protein or antibody. Cysteine residues can oxidize to form disulfides. If necessary, pre-treat your biomolecule with a mild reducing agent (like TCEP), and ensure the agent is removed before adding this compound. |
| Incorrect Buffer Conditions | Verify the pH of your reaction buffer. Ensure it is within the optimal 7.0-7.5 range. Avoid buffers containing amines or thiols. |
| Steric Hindrance | The cysteine residue on the biomolecule may be in a sterically hindered location, preventing efficient reaction. Consider using a linker with a longer spacer arm if available, or re-engineering the protein to move the cysteine to a more accessible location. |
Visualizing Workflows and Pathways
Troubleshooting Logic for Low Conjugation Yield
The following diagram outlines a logical workflow to diagnose the cause of low yield in your conjugation reaction.
Caption: Troubleshooting workflow for low bioconjugation yield.
Potential Degradation Pathways for this compound
This diagram illustrates the two primary chemical degradation pathways for an aryl azide in a typical bioconjugation reaction environment.
Caption: Potential degradation pathways for aryl azides.
Experimental Protocols
Protocol: Assessing this compound Stability via HPLC
This protocol provides a framework for quantitatively measuring the stability of this compound over time in a specific buffer.
Objective: To determine the degradation kinetics of this compound under prolonged incubation conditions.
Materials:
-
This compound
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
HPLC system with a C18 column and UV detector
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid or other appropriate mobile phase modifier
Workflow Diagram:
Caption: Experimental workflow for this compound stability assessment.
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in an organic solvent like DMSO.
-
Preparation of Incubation Sample: Dilute the this compound stock solution into your chosen aqueous reaction buffer to a final concentration suitable for HPLC analysis (e.g., 0.1-1.0 mM).
-
Incubation: Store the solution under your desired long-incubation conditions (e.g., at 4°C, room temperature, or 37°C, protected from light).
-
Time-Point Sampling: At specified time points (e.g., 0, 2, 4, 8, 16, 24, and 48 hours), withdraw an aliquot of the solution and either inject immediately into the HPLC or flash-freeze in liquid nitrogen and store at -80°C for later analysis.
-
HPLC Analysis:
-
Column: Standard C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a common starting point. For example, a linear gradient from 10% to 90% acetonitrile over 15-20 minutes.
-
Detection: Monitor the elution profile using a UV detector at a wavelength appropriate for this compound (e.g., determined by a UV-Vis scan, likely around 254 nm).
-
Injection: Inject a consistent volume for each time point.
-
-
Data Analysis:
-
Identify the peak corresponding to intact this compound based on the T=0 sample.
-
Integrate the peak area for each time point.
-
Plot the peak area of the intact this compound as a function of time. A decrease in peak area over time indicates degradation. The rate of degradation can be calculated from this curve. You may also observe the appearance of new peaks corresponding to degradation products.
-
References
Technical Support Center: Enhancing APN-Azide Labeling Specificity
Welcome to the technical support center for APN-Azide labeling. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the specificity and efficiency of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound, a 3-arylpropiolonitrile derivative, is a bifunctional crosslinker designed for the chemoselective labeling of cysteine residues in proteins and other biomolecules.[1] Its primary application involves a two-step process: first, the selective covalent modification of a thiol group (-SH) on a cysteine residue, and second, the subsequent attachment of a reporter molecule (e.g., a fluorophore or biotin) via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition ("click chemistry").[1][2]
Q2: How does the specificity of this compound for cysteine compare to other thiol-reactive reagents like maleimides?
This compound and other 3-arylpropiolonitriles exhibit exquisite chemoselectivity for cysteine residues.[2][3] This class of reagents was developed to overcome some limitations of maleimides, notably the potential for side reactions with other nucleophilic amino acid residues and the relative instability of the resulting thioether bond in biological environments. The conjugate formed between this compound and cysteine is remarkably stable in aqueous media, human plasma, and living cells.
Q3: What is the optimal pH for this compound labeling of cysteine residues?
The recommended pH range for this compound labeling is between 7.5 and 9.0. Within this range, the cysteine thiol group is more likely to be in its more nucleophilic thiolate form, facilitating the reaction. However, excessively high pH (>9.0) can increase the reactivity of other nucleophilic residues like lysine (B10760008), potentially leading to off-target labeling. Therefore, careful optimization of the pH is crucial for maximizing specificity.
Q4: Can I use reducing agents like DTT or TCEP in my protein sample before this compound labeling?
It is critical to avoid thiol-containing buffers and reducing agents like DTT or β-mercaptoethanol during the labeling reaction, as they will compete with the protein's cysteine residues for reaction with this compound. If disulfide bonds in your protein need to be reduced to expose cysteine residues, the reducing agent must be removed prior to adding this compound. This can be achieved through methods like dialysis or size-exclusion chromatography. TCEP is a phosphine-based reducing agent and should also be removed before labeling.
Q5: Which click chemistry method, CuAAC or SPAAC, is better for my this compound labeled protein?
The choice between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) depends on your experimental context.
-
CuAAC is generally faster and highly efficient, often resulting in higher yields in a shorter time. However, the copper(I) catalyst can be cytotoxic, limiting its use in living systems.
-
SPAAC is a copper-free alternative, making it ideal for applications in living cells and in vivo studies where copper toxicity is a concern. The reaction kinetics of SPAAC are dependent on the specific strained alkyne used (e.g., DBCO, BCN).
Troubleshooting Guide
This guide addresses common issues encountered during this compound labeling experiments.
Issue 1: Low or No Labeling of the Target Protein
| Potential Cause | Recommended Solution |
| Inaccessible Cysteine Residue | The target cysteine may be buried within the protein's three-dimensional structure or involved in a disulfide bond. Consider performing the labeling under denaturing conditions (if compatible with your protein and downstream application). To reduce disulfide bonds, treat with a reducing agent (e.g., TCEP) and subsequently remove it completely before adding this compound. |
| Incorrect pH of Reaction Buffer | Verify the pH of your reaction buffer. The optimal range for this compound labeling is 7.5-9.0. A pH outside this range can significantly reduce labeling efficiency. |
| Insufficient Molar Excess of this compound | Increase the molar excess of this compound. A starting point of 10-40 fold molar excess over the protein is recommended. This may need to be optimized for your specific protein. |
| Degraded this compound Reagent | Ensure your this compound is stored correctly (typically at -20°C, protected from light and moisture) and that the stock solution is freshly prepared. |
| Presence of Thiol-Containing Contaminants | Ensure your protein sample and buffers are free from thiol-containing substances like DTT or β-mercaptoethanol. |
Issue 2: High Non-Specific Background Labeling
| Potential Cause | Recommended Solution |
| Excessively High pH | A pH above 9.0 can increase the reactivity of other nucleophilic amino acids such as lysine and histidine, leading to off-target labeling. Lower the pH to within the 7.5-8.5 range to improve cysteine selectivity. |
| High Molar Excess of this compound | While a molar excess is necessary, an extremely high concentration can lead to non-specific interactions. Titrate the molar excess of this compound to find the optimal balance between labeling efficiency and specificity. |
| Non-Specific Binding of the Click Chemistry Reporter | In the subsequent click reaction, the alkyne-reporter itself may non-specifically bind to proteins. To mitigate this, consider including a pre-clearing step with the alkyne-reporter before performing the click reaction on your this compound labeled sample. Additionally, ensure stringent washing steps after the click reaction. |
| Off-Target Reactivity in Click Chemistry (SPAAC) | Some strained alkynes used in SPAAC have been reported to react with thiols. If you observe high background with SPAAC, ensure all free thiols are quenched after the initial this compound labeling step before proceeding with the SPAAC reaction. |
Quantitative Data Summary
The following tables provide recommended starting concentrations and conditions for your experiments. Optimization may be required for your specific system.
Table 1: Recommended Conditions for this compound Labeling of Cysteine Residues
| Parameter | Recommended Value | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction kinetics. |
| This compound Molar Excess | 10-40 fold over protein | Start with a 20-fold excess and optimize as needed. |
| Reaction Buffer | Phosphate-buffered saline (PBS) or similar amine-free buffer | Avoid Tris and other amine-containing buffers if there is a possibility of off-target reactions. |
| pH | 7.5 - 9.0 | A pH of 8.0 is a good starting point for balancing reactivity and specificity. |
| Incubation Time | 2-12 hours | Can be performed at room temperature or 4°C. Longer incubation times may be necessary for less reactive cysteines. |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature will generally result in faster reaction rates. |
Table 2: Recommended Reagent Concentrations for Subsequent Click Chemistry Reactions
| Reaction Type | Reagent | Recommended Final Concentration |
| CuAAC | Copper(II) Sulfate (CuSO₄) | 1 mM |
| Ligand (e.g., THPTA, BTTAA) | 1-5 mM (5-fold excess over CuSO₄) | |
| Reducing Agent (e.g., Sodium Ascorbate) | 5-10 mM (freshly prepared) | |
| Alkyne-Reporter | 100-200 µM (2-5 fold molar excess over azide) | |
| SPAAC | Strained Alkyne-Reporter (e.g., DBCO-alkyne) | 50-100 µM (2-4 fold molar excess over azide) |
Experimental Protocols
Protocol 1: this compound Labeling of a Purified Protein
-
Protein Preparation:
-
Dissolve the purified protein in an amine-free buffer (e.g., PBS) at a concentration of 1-5 mg/mL.
-
Ensure the buffer does not contain any thiol-containing compounds. If necessary, perform a buffer exchange using a desalting column.
-
-
This compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in a compatible organic solvent like DMSO.
-
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution to achieve a final molar excess of 20-fold.
-
Incubate the reaction for 2-4 hours at room temperature with gentle mixing.
-
-
Removal of Excess this compound:
-
Remove unreacted this compound using a desalting column or dialysis against the reaction buffer.
-
-
Downstream Processing:
-
The this compound labeled protein is now ready for the click chemistry reaction.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Prepare Click Chemistry Reagents:
-
Prepare stock solutions of CuSO₄ (50 mM in water), a copper ligand like THPTA (50 mM in water), sodium ascorbate (B8700270) (100 mM in water, prepared fresh), and your alkyne-reporter (10 mM in DMSO).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the this compound labeled protein (from Protocol 1).
-
Add the alkyne-reporter to a final concentration of 100 µM.
-
Add the THPTA ligand to a final concentration of 1 mM.
-
Add CuSO₄ to a final concentration of 200 µM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 2 mM.
-
-
Incubation:
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Analysis:
-
Analyze the labeled protein by SDS-PAGE, mass spectrometry, or other appropriate methods.
-
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Prepare SPAAC Reagent:
-
Prepare a stock solution of your strained alkyne reporter (e.g., DBCO-fluorophore) at 10 mM in DMSO.
-
-
Reaction Setup:
-
To the this compound labeled protein (from Protocol 1), add the strained alkyne reporter to a final concentration of 50-100 µM.
-
-
Incubation:
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C, protected from light.
-
-
Analysis:
-
Analyze the labeled protein by SDS-PAGE, mass spectrometry, or other appropriate methods.
-
Visualizations
Caption: Experimental workflow for this compound labeling.
Caption: Troubleshooting logic for low labeling signal.
Caption: Reaction specificity of this compound.
References
Validation & Comparative
Validating APN-Azide Labeling Specificity by Mass Spectrometry: A Comparative Guide
Mass spectrometry (MS) stands as the definitive tool for assessing the specificity of chemical probes like APN-Azide. It allows for the precise identification of labeled amino acid residues within the proteome, enabling a quantitative assessment of on-target versus off-target reactivity. This guide will delve into the experimental workflows and data analysis strategies required to confidently validate the cysteine-selectivity of this compound.
Comparison of Cysteine-Reactive Probes
The selection of a cysteine-reactive probe is a critical decision in experimental design. While this compound is noted for its cysteine selectivity, it is important to understand its performance in the context of other widely used reagents. The ideal probe exhibits high reactivity towards the target residue (cysteine) while minimizing modifications on other nucleophilic amino acids such as lysine, histidine, and serine.
| Feature | This compound (Presumed) | Iodoacetamide-Alkyne | Maleimide-Alkyne |
| Reactive Group | N-acyl-N-alkyl-cyanamide | Iodoacetyl | Maleimidyl |
| Primary Target | Cysteine Thiol | Cysteine Thiol | Cysteine Thiol |
| Known Off-Targets | Data not widely available | Histidine, Lysine, Methionine | Lysine (at higher pH) |
| Reaction pH | Neutral to slightly basic | Neutral to basic (pH 7-9) | Neutral (pH 6.5-7.5) |
| Reaction Speed | Moderate to Fast | Moderate | Fast |
| Stability of Adduct | Stable | Stable Thioether | Stable Thioether (potential for hydrolysis of the maleimide (B117702) ring) |
| Quantitative MS Data | Limited public data | Extensive literature | Extensive literature |
Experimental Workflow for Validating this compound Labeling Specificity
The following diagram outlines the key steps in a typical mass spectrometry-based workflow to validate the labeling specificity of this compound.
Detailed Experimental Protocols
Reproducible and robust data are contingent on meticulous experimental execution. The following protocols provide a detailed methodology for the key stages of the validation workflow.
Protocol 1: Protein Labeling with this compound in Cell Lysate
-
Cell Lysis: Harvest cultured cells and lyse in a suitable buffer (e.g., PBS) containing a protease inhibitor cocktail. Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Reduction and Denaturation (Optional but Recommended): For comprehensive profiling of all cysteines, denature proteins with 8 M urea (B33335) and reduce disulfide bonds with 10 mM DTT for 30 minutes at 37°C.
-
Labeling Reaction: Dilute the protein lysate to a final concentration of 1-5 mg/mL. Add this compound from a stock solution (e.g., in DMSO) to the desired final concentration (typically 1-100 µM). A concentration titration is recommended to optimize the labeling efficiency and minimize off-target effects.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.
-
Quenching (Optional): The reaction can be quenched by the addition of an excess of a thiol-containing reagent like DTT or cysteine.
-
Negative Control: Prepare a parallel sample treated with the vehicle (e.g., DMSO) instead of this compound to serve as a negative control for identifying non-specific binding to the enrichment resin.
Protocol 2: Click Chemistry and Enrichment of Labeled Proteins
-
Reagent Preparation: Prepare stock solutions of Biotin-Alkyne (e.g., 10 mM in DMSO), copper(II) sulfate (B86663) (CuSO₄, 50 mM in water), a copper-chelating ligand such as BTTAA (50 mM in DMSO), and a reducing agent like sodium ascorbate (B8700270) (500 mM in water, freshly prepared).
-
Click Reaction: To the labeled protein lysate, add the click chemistry reagents to the following final concentrations: 100 µM Biotin-Alkyne, 1 mM CuSO₄, 1 mM BTTAA, and 2.5 mM sodium ascorbate.
-
Incubation: Incubate the reaction for 1 hour at room temperature.
-
Protein Precipitation: Precipitate the proteins to remove excess click chemistry reagents. A common method is methanol-chloroform precipitation.
-
Enrichment: Resuspend the protein pellet in a buffer containing 1% SDS and add streptavidin-coated magnetic beads. Incubate for 1-2 hours at room temperature to capture the biotinylated proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers containing high salt, urea, and organic solvents is recommended.
Protocol 3: On-Bead Digestion and Mass Spectrometry Analysis
-
Reduction and Alkylation: Resuspend the streptavidin beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate). Reduce the disulfide bonds with 10 mM DTT (30 minutes at 56°C) and alkylate the free cysteines with 20 mM iodoacetamide (B48618) (30 minutes at room temperature in the dark).
-
Tryptic Digestion: Add sequencing-grade trypsin to the bead slurry (e.g., 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.
-
Peptide Elution: Collect the supernatant containing the digested peptides.
-
LC-MS/MS Analysis: Analyze the peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system. A data-dependent acquisition (DDA) method is typically used to acquire both MS1 survey scans and MS/MS fragmentation spectra.
-
Data Analysis: Search the acquired MS/MS data against a protein sequence database using a search engine like MaxQuant or Proteome Discoverer. Specify the this compound-Biotin adduct as a variable modification on cysteine, as well as on other potential off-target residues (lysine, histidine, serine, threonine, tyrosine).
-
Specificity Validation: Quantify the number of identified peptides with the modification on cysteine versus other amino acids. High specificity is demonstrated by a significantly larger number of cysteine-modified peptides compared to off-target modifications. The negative control sample should show minimal enrichment of these peptides, confirming that the enrichment is dependent on the this compound labeling.
By following these guidelines and protocols, researchers can rigorously validate the labeling specificity of this compound and generate high-quality, reliable data for their proteomic studies. This comparative framework provides the necessary context for interpreting the performance of this compound and making informed decisions for future experiments in chemical biology and drug discovery.
A Head-to-Head Battle for Nascent Proteome Analysis: O-propargyl-puromycin (OPP) vs. L-azidohomoalanine (AHA)
For researchers, scientists, and drug development professionals engaged in understanding the dynamic landscape of protein synthesis, the selection of an appropriate metabolic labeling technique is paramount. This guide provides a comprehensive comparison of two widely used methods for labeling newly synthesized proteins: O-propargyl-puromycin (OPP) and L-azidohomoalanine (AHA).
The ability to specifically tag and identify newly synthesized proteins provides a powerful lens through which to view cellular responses to various stimuli, disease progression, and the mechanism of action of therapeutic agents. Both OPP and AHA have emerged as cornerstone techniques in the field of chemical biology for their ability to bioorthogonally label nascent proteins for subsequent visualization and proteomic analysis. However, they operate via distinct mechanisms, each with its own set of advantages and limitations that can influence the outcome and interpretation of an experiment.
This guide will delve into a detailed comparison of their performance, supported by experimental data, to assist researchers in making an informed decision for their specific experimental needs. We will explore their mechanisms of action, labeling efficiency, potential effects on cellular physiology, and provide detailed experimental protocols.
Mechanism of Action: A Tale of Two Analogs
The fundamental difference between OPP and AHA lies in how they interact with the cellular protein synthesis machinery.
L-azidohomoalanine (AHA) is an analog of the essential amino acid methionine. When introduced to cells, it is recognized by methionyl-tRNA synthetase and incorporated into elongating polypeptide chains in place of methionine residues. This results in full-length, newly synthesized proteins containing an azide (B81097) chemical handle.
O-propargyl-puromycin (OPP) , on the other hand, is a puromycin (B1679871) analog. Puromycin mimics the aminoacyl-tRNA molecule and acts as a chain terminator. OPP enters the A-site of the ribosome and is incorporated into the C-terminus of the nascent polypeptide chain, leading to the premature release of a truncated, C-terminally labeled protein. This alkyne-containing tag can then be used for downstream applications.
Performance Comparison: OPP vs. AHA
The choice between OPP and AHA often hinges on the specific biological question, the experimental system, and the desired downstream analysis. Below is a summary of their key characteristics.
| Feature | O-propargyl-puromycin (OPP) | L-azidohomoalanine (AHA) |
| Mechanism of Action | Puromycin analog, chain terminator, C-terminal labeling | Methionine analog, incorporates throughout the polypeptide chain |
| Amino Acid Depletion | Not required; labeling can be performed in complete medium | Often requires methionine-depleted medium for efficient incorporation |
| Labeling Efficiency | High signal intensity and can identify a large number of proteins.[1] | Incorporation efficiency is lower than that of methionine.[2] |
| Cellular Perturbation | Can inhibit overall protein synthesis and lead to the accumulation of truncated peptides.[2] | Methionine starvation can induce cellular stress and alter normal physiology.[3] |
| Temporal Resolution | Excellent for short pulse-labeling experiments. | Can be used for both pulse and pulse-chase experiments. |
| Proteome Coverage | Labels all actively translating ribosomes. | Only labels proteins that contain methionine. |
| Toxicity | Can be toxic at higher concentrations or with prolonged exposure due to protein synthesis inhibition. | Generally considered less toxic, but methionine depletion can have adverse effects.[3] |
| Downstream Applications | Fluorescence microscopy, Western blotting, mass spectrometry. | Fluorescence microscopy, Western blotting, mass spectrometry. |
Quantitative Data Summary
The following table summarizes quantitative findings from studies comparing OPP and AHA (or its alkyne analog, homopropargylglycine - HPG) for nascent protein analysis.
| Parameter | O-propargyl-puromycin (OPP) | L-azidohomoalanine (AHA)/HPG | Reference |
| Number of Identified Nascent Proteins (Mass Spectrometry) | 1,001 proteins quantified in K562 cells after a 2-hour pulse. | In a comparative study, HPG identified a similar number of nascent proteins as OPP. | |
| Fluorescence Signal Intensity | Lower fluorescence signal observed compared to HPG in one study. | Higher fluorescence signal observed compared to OPP in one study. | |
| Protein Sequence Coverage (Mass Spectrometry) | Higher protein sequence coverage and abundance compared to HPG at 25 µM. | Lower protein sequence coverage and abundance compared to OPP at 30 µM. |
Experimental Protocols
Detailed methodologies for performing metabolic labeling with OPP and AHA are provided below.
O-propargyl-puromycin (OPP) Labeling Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
O-propargyl-puromycin (OPP)
-
Cell culture medium (complete)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Azide-alkyne click chemistry reagents (e.g., fluorescent azide, biotin (B1667282) azide, copper(II) sulfate, reducing agent)
Procedure:
-
Cell Culture: Culture cells to the desired confluency.
-
OPP Labeling: Add OPP directly to the complete cell culture medium at a final concentration of 20-50 µM.
-
Incubation: Incubate the cells for the desired labeling period (e.g., 15 minutes to 2 hours).
-
Cell Harvest: Aspirate the OPP-containing medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Lyse the cells using an appropriate lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysate.
-
Click Chemistry Reaction: Perform the click chemistry reaction by adding the azide-containing tag, copper(II) sulfate, and a reducing agent to the cell lysate. Incubate for 1-2 hours at room temperature.
-
Downstream Analysis: The labeled proteins are now ready for downstream analysis, such as fluorescence imaging, SDS-PAGE and in-gel fluorescence scanning, Western blotting, or enrichment and mass spectrometry.
L-azidohomoalanine (AHA) Labeling Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
L-azidohomoalanine (AHA)
-
Methionine-free cell culture medium
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Alkyne-azide click chemistry reagents (e.g., fluorescent alkyne, biotin alkyne, copper(II) sulfate, reducing agent)
Procedure:
-
Cell Culture: Culture cells to the desired confluency.
-
Methionine Depletion: To deplete intracellular methionine, aspirate the growth medium, wash the cells once with warm PBS, and then incubate them in methionine-free medium supplemented with dFBS for 30-60 minutes.
-
AHA Labeling: Remove the starvation medium and add the AHA labeling medium (methionine-free medium supplemented with dFBS and AHA at a final concentration of 25-100 µM) to the cells.
-
Incubation: Incubate the cells for the desired labeling period (e.g., 1-4 hours).
-
Cell Harvest: Aspirate the AHA-containing medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Lyse the cells using an appropriate lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysate.
-
Click Chemistry Reaction: Perform the click chemistry reaction by adding the alkyne-containing tag, copper(II) sulfate, and a reducing agent to the cell lysate. Incubate for 1-2 hours at room temperature.
-
Downstream Analysis: The labeled proteins are now ready for downstream analysis, such as fluorescence imaging, SDS-PAGE and in-gel fluorescence scanning, Western blotting, or enrichment and mass spectrometry.
Visualizing the Workflows and Mechanisms
To better illustrate the processes described, the following diagrams were generated using Graphviz (DOT language).
Caption: Mechanism of OPP-mediated nascent protein labeling.
Caption: Mechanism of AHA-mediated nascent protein labeling.
Caption: Comparative experimental workflows for OPP and AHA labeling.
Conclusion
Both O-propargyl-puromycin and L-azidohomoalanine are powerful tools for the metabolic labeling of newly synthesized proteins. The choice between them is not about which one is definitively "better," but rather which is more suitable for the specific experimental context.
AHA is a robust and widely used method that allows for the incorporation of a bioorthogonal handle throughout the entire length of newly synthesized proteins. It is particularly well-suited for pulse-chase experiments to study protein turnover. However, the requirement for methionine depletion can be a significant drawback, as it may introduce cellular stress and artifacts.
OPP offers the significant advantage of labeling in complete media, thereby avoiding the stress of amino acid starvation. Its rapid labeling kinetics make it ideal for short pulse experiments aimed at capturing immediate translational responses. The primary concern with OPP is its potential to inhibit overall protein synthesis and generate truncated proteins, which could affect cellular physiology, especially during longer incubation periods.
Researchers should carefully consider the biological system, the specific questions being addressed, and the potential for cellular perturbation when selecting between these two valuable techniques. For studies where avoiding cellular stress is critical and short labeling times are sufficient, OPP presents a compelling alternative to the more established AHA-based methods. Conversely, for experiments requiring the labeling of full-length proteins or longer-term studies where the effects of chain termination might be a concern, AHA remains a reliable choice, provided the effects of methionine depletion are carefully controlled and considered.
References
A Head-to-Head Comparison: APN-Azide vs. Iodoacetamide for Cysteine Labeling
For researchers, scientists, and drug development professionals engaged in proteomics, chemical biology, and drug discovery, the selective labeling of cysteine residues is a cornerstone technique. The unique nucleophilicity of the cysteine thiol group allows for its specific modification, enabling a wide array of applications from protein identification and quantification to the development of antibody-drug conjugates. For decades, iodoacetamide (B48618) (IAA) has been a workhorse for cysteine alkylation. However, the advent of bioorthogonal chemistry has introduced novel reagents like APN-Azide, which offers distinct advantages.
This guide provides an objective, side-by-side comparison of this compound and iodoacetamide for cysteine labeling, supported by experimental data from the literature. We delve into their mechanisms of action, reactivity, specificity, and practical considerations in experimental design.
At a Glance: Performance Comparison
| Feature | This compound (3-Arylpropiolonitrile-Azide) | Iodoacetamide (IAA) |
| Reactive Group | Propiolonitrile | Haloacetamide |
| Reaction Mechanism | Michael Addition-type reaction with the thiol group. | SN2 nucleophilic substitution. |
| Primary Target | Cysteine thiols.[1] | Cysteine thiols.[2] |
| Relative Reactivity | Moderate to high, with reported rate constants for APN derivatives around 3.1 M⁻¹s⁻¹. | High, a well-established and rapid reaction.[3] |
| Specificity for Cysteine | Reported to be highly chemoselective for cysteine residues. | Prone to off-target reactions with other nucleophilic amino acid residues.[4] |
| Key Side Reactions | Information on off-target reactions is limited, but the propiolonitrile core is designed for high thiol specificity. | Alkylation of methionine, lysine, histidine, and N-terminal amino groups.[4][5] |
| Functional Handle | Contains an azide (B81097) group for subsequent bioorthogonal "click" chemistry with alkyne-modified molecules. | None. |
| Bond Stability | Forms a stable thioether adduct. | Forms a stable thioether bond. |
| Optimal pH Range | 7.5 - 9.0 | 7.5 - 8.5[6] |
| Common Applications | Activity-based protein profiling (ABPP), introduction of reporter tags (fluorophores, biotin), protein-protein conjugation, and applications requiring bioorthogonality. | Standard proteomics workflows (e.g., reduction and alkylation for mass spectrometry), peptide mapping, and enzyme inhibition studies.[2] |
Visualizing the Chemistry: Reaction Mechanisms
The distinct chemistries of this compound and iodoacetamide underpin their differing specificities and applications.
Figure 1. Cysteine labeling reactions with this compound and Iodoacetamide.
Experimental Protocols
Detailed and optimized protocols are essential for achieving high labeling efficiency and minimizing off-target modifications.
Cysteine Labeling with this compound
This protocol is a general guideline for labeling proteins with this compound. Optimization of reagent concentration and incubation time may be necessary for specific proteins.
Materials:
-
Protein sample in a suitable buffer (e.g., PBS, HEPES) at pH 7.5-9.0. Avoid thiol-containing buffers like DTT.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Reducing agent (if disulfide bonds are present, e.g., TCEP).
-
Quenching reagent (e.g., L-cysteine or DTT).
Procedure:
-
Protein Preparation: If the protein of interest contains disulfide bonds that need to be labeled, they must first be reduced. Add TCEP to a final concentration of 5-10 mM and incubate for 30 minutes at room temperature.
-
Buffer Exchange: If a reducing agent like DTT was used, it must be removed prior to labeling. Perform a buffer exchange into a thiol-free buffer using a desalting column.
-
Labeling Reaction: Add the this compound stock solution to the protein sample. A molar excess of 10-20 fold of this compound over the protein is a good starting point.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.
-
Quenching (Optional): To stop the reaction, a quenching reagent like L-cysteine can be added in excess.
-
Downstream Processing: The azide-labeled protein is now ready for subsequent click chemistry reactions or purification to remove excess labeling reagent.
Cysteine Labeling with Iodoacetamide
This is a standard protocol for the alkylation of cysteine residues in proteomics workflows prior to mass spectrometry analysis.[2]
Materials:
-
Protein sample in a denaturing buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5).
-
Reducing agent solution (e.g., 100 mM DTT in water).
-
Iodoacetamide solution (e.g., 500 mM IAA in water, freshly prepared and protected from light).
-
Quenching reagent (e.g., DTT or L-cysteine).
Procedure:
-
Reduction: To the protein solution, add the DTT solution to a final concentration of 5-10 mM. Incubate at 56°C for 30 minutes.[3]
-
Alkylation: Cool the sample to room temperature. Add the iodoacetamide solution to a final concentration of 15-20 mM. Incubate in the dark at room temperature for 30 minutes.[7][8]
-
Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 10-15 mM and incubate for 15 minutes.
-
Sample Preparation for Mass Spectrometry: The protein sample is now ready for buffer exchange, digestion with a protease like trypsin, and subsequent analysis by mass spectrometry.
Visualizing the Workflow
A typical experimental workflow for quantitative cysteine labeling and analysis involves several key steps.
Figure 2. General workflow for quantitative cysteine labeling in proteomics.
Discussion and Conclusion
The choice between this compound and iodoacetamide for cysteine labeling hinges on the specific experimental goals.
Iodoacetamide remains a highly effective, rapid, and cost-effective reagent for the complete and irreversible alkylation of cysteine residues in standard proteomics workflows. Its primary drawback is the potential for off-target modifications, which can complicate data analysis, particularly in studies where the integrity of other amino acid residues is critical.[4][5]
This compound , on the other hand, represents a more modern and specific approach to cysteine labeling. Its high chemoselectivity for thiols minimizes off-target reactions, leading to cleaner and more easily interpretable data.[1] The key advantage of this compound is the incorporation of a bioorthogonal azide handle. This feature opens the door to a vast array of downstream applications through "click" chemistry, allowing for the attachment of various reporter molecules for visualization, enrichment, and affinity-based studies. The trade-off for this increased specificity and versatility may be a slightly slower reaction rate compared to iodoacetamide.
References
- 1. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Validating APN-Azide Target Engagement in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of APN-Azide, a chemical probe, for validating target engagement with Aminopeptidase N (APN), also known as CD13, in cellular models. We will explore its performance in comparison to other established methods and provide supporting experimental data and detailed protocols to inform your research and development endeavors.
Introduction to APN/CD13 and Target Engagement
Aminopeptidase N (APN/CD13) is a zinc-dependent metalloprotease that plays a crucial role in various physiological and pathological processes, including tumor cell invasion, angiogenesis, and immune response modulation.[1] Its overexpression in several cancers has made it an attractive target for therapeutic intervention.[1] Validating that a potential drug molecule directly interacts with its intended target within a complex cellular environment is a critical step in drug discovery, a process known as target engagement.[2][3] Chemical probes, such as this compound, are powerful tools for confirming and quantifying this engagement.
This compound: An Activity-Based Probe for Target Validation
This compound is an activity-based probe (ABP) designed to specifically and covalently label active APN/CD13. It is based on the scaffold of a known APN inhibitor, such as bestatin, and incorporates an azide (B81097) functional group.[4] This "clickable" handle allows for the subsequent attachment of reporter molecules, such as fluorophores or biotin (B1667282), via bioorthogonal chemistry, enabling visualization and quantification of target engagement.
Comparison of Target Engagement Validation Methods
Validating the interaction of a probe like this compound with APN/CD13 can be achieved through several methodologies. Here, we compare this compound-based approaches with traditional methods.
| Method | Principle | Advantages | Limitations | Typical Quantitative Readout |
| This compound with Competitive ABPP | An azide-containing APN inhibitor (this compound) is used to label active APN. The displacement of the probe by a competing inhibitor is quantified. | Covalently labels active enzymes, high specificity, "clickable" for various readouts, suitable for complex proteomes. | Requires synthesis of a specific probe, potential for steric hindrance from the tag. | IC50 values from competitive binding assays. |
| Competitive Inhibition Assay (e.g., with Bestatin/Actinonin) | A known inhibitor competes with a substrate for binding to APN. The reduction in substrate turnover is measured. | Well-established, uses commercially available inhibitors, provides functional readout of enzyme inhibition. | Indirect measure of target engagement, may not distinguish between active and inactive enzyme pools. | IC50 values for enzyme inhibition and cell proliferation. |
| Western Blotting | Following treatment with an inhibitor, changes in downstream signaling pathways regulated by APN can be assessed by detecting specific protein phosphorylation or expression levels. | Widely available technique, can provide information on the functional consequences of target engagement. | Indirect evidence of target engagement, can be affected by off-target effects of the inhibitor. | Changes in protein band intensity relative to controls. |
| Fluorescence Microscopy | A fluorescently-tagged this compound or a fluorescent inhibitor is used to visualize the localization of the probe and its target within the cell. | Provides spatial information on target engagement, can be used in live cells. | May not be easily quantifiable, potential for phototoxicity and background fluorescence. | Co-localization analysis, fluorescence intensity measurements. |
| Quantitative Mass Spectrometry | This compound with a biotin tag is used to pull down APN and its binding partners, which are then identified and quantified by mass spectrometry. | Provides an unbiased, global view of on- and off-target interactions. | Technically demanding, requires specialized equipment and expertise. | Spectral counts, peptide intensity ratios. |
Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP) with this compound
This protocol allows for the quantification of an unlabeled inhibitor's ability to compete with this compound for binding to APN/CD13.
Materials:
-
APN/CD13-expressing cells (e.g., HT-1080)
-
Cell lysis buffer (e.g., Tris-HCl with protease inhibitors)
-
This compound probe (e.g., bestatin-azide)
-
Unlabeled competitor inhibitor (e.g., Bestatin, Actinonin)
-
Biotin-alkyne or Fluorescent-alkyne reporter tag
-
Click chemistry reaction components (Copper(II) sulfate, THPTA ligand, sodium ascorbate)
-
SDS-PAGE gels and Western blot apparatus
-
Streptavidin-HRP conjugate and chemiluminescent substrate (for biotin tag) or fluorescence scanner (for fluorescent tag)
Procedure:
-
Cell Lysate Preparation: Harvest and lyse APN/CD13-expressing cells. Determine protein concentration of the lysate.
-
Competitive Inhibition: Pre-incubate aliquots of the cell lysate with varying concentrations of the unlabeled competitor inhibitor for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
Probe Labeling: Add a fixed concentration of this compound probe to each reaction and incubate for 1 hour at 37°C.
-
Click Chemistry: Add the alkyne-reporter tag and click chemistry reaction components to each sample. Incubate for 1 hour at room temperature, protected from light.
-
SDS-PAGE and Detection: Separate the labeled proteins by SDS-PAGE.
-
For biotin-tagged proteins, transfer to a nitrocellulose membrane, probe with streptavidin-HRP, and visualize using a chemiluminescent substrate.
-
For fluorescently-tagged proteins, visualize directly using a fluorescence gel scanner.
-
-
Data Analysis: Quantify the band intensity corresponding to APN/CD13. Plot the percentage of probe labeling against the competitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blotting for Downstream Signaling
This protocol assesses the effect of APN/CD13 inhibition on downstream signaling pathways.
Materials:
-
APN/CD13-expressing cells
-
APN inhibitor (e.g., Bestatin, Actinonin)
-
Cell lysis buffer
-
Primary antibodies against phosphorylated and total forms of downstream signaling proteins (e.g., p-ERK, ERK)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blot apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with the APN inhibitor at various concentrations and time points.
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Fluorescence Microscopy for Cellular Localization
This protocol visualizes the engagement of a fluorescently-labeled this compound with APN/CD13 in cells.
Materials:
-
APN/CD13-expressing cells grown on coverslips
-
This compound probe
-
Fluorescent-alkyne reporter tag (e.g., Alexa Fluor 488-alkyne)
-
Click chemistry reaction components
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Incubate live cells with the this compound probe for a defined period.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde, followed by permeabilization with Triton X-100.
-
Click Chemistry: Perform the click chemistry reaction by adding the fluorescent-alkyne reporter and reaction components to the fixed and permeabilized cells.
-
Staining and Mounting: Wash the cells, counterstain the nuclei with DAPI, and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope. The fluorescent signal will indicate the subcellular localization of APN/CD13 that has been engaged by the this compound probe.
Visualizations
APN/CD13 Signaling Pathway
Caption: APN/CD13 signaling and inhibition by this compound.
Experimental Workflow for Competitive ABPP
Caption: Workflow for competitive activity-based protein profiling.
Conclusion
This compound, as an activity-based probe, offers a robust and versatile tool for the direct validation of target engagement with APN/CD13 in cellular models. Its "clickable" nature allows for a variety of downstream applications, including quantitative biochemical assays, cellular imaging, and proteomic profiling. While traditional methods like competitive inhibition assays and Western blotting provide valuable functional information, this compound-based approaches offer a more direct and specific measure of target interaction. The choice of method will ultimately depend on the specific research question and available resources. This guide provides the necessary framework and protocols to effectively utilize this compound and compare its performance with alternative methodologies in the pursuit of novel therapeutics targeting APN/CD13.
References
- 1. Activity screening and structure–activity relationship of the hit compounds targeting APN/CD13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Labelled chemical probes for demonstrating direct target engagement in living systems. | Semantic Scholar [semanticscholar.org]
- 3. Labelled chemical probes for demonstrating direct target engagement in living systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unclicking Reaction Rates: A Researcher's Guide to Click Chemistry Kinetics, Comparing APN-Azide and Other Reagents
For researchers, scientists, and drug development professionals navigating the dynamic landscape of bioconjugation, the choice of click chemistry reagent is paramount. The kinetics of the chosen reaction dictates its suitability for applications ranging from rapid in vivo imaging to the steady formation of antibody-drug conjugates. This guide provides an objective comparison of the reaction kinetics of APN-Azide with other prominent click chemistry reagents, supported by experimental data and detailed protocols to aid in the selection of the optimal tool for your research needs.
At the heart of this comparison is this compound, a bifunctional crosslinker that first reacts with thiol groups on biomolecules, presenting an azide (B81097) handle for subsequent click chemistry. The reactivity of this aryl azide is a critical factor in the overall efficiency of a two-step conjugation strategy. Here, we compare its performance with the kinetics of three major classes of click chemistry: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and Inverse-Electron-Demand Diels-Alder (IEDDA) reactions.
Kinetic Data at a Glance: A Comparative Table
The efficacy of a click chemistry reaction is quantitatively described by its second-order rate constant (k). A higher 'k' value signifies a faster reaction, enabling efficient conjugation at lower concentrations or in shorter timeframes. The table below summarizes the typical range of second-order rate constants for the click chemistry reactions discussed.
| Click Chemistry Reaction | Reagent 1 | Reagent 2 | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Notes |
| This compound (SPAAC) | Aryl Azide (from this compound) | DBCO | ~ 0.1 - 1.0[1] | Rate is comparable to or slightly slower than primary alkyl azides. |
| This compound (CuAAC) | Aryl Azide (from this compound) | Terminal Alkyne | > 1 (estimated)[2] | Electron-withdrawing nature of the aryl group can accelerate the reaction. |
| SPAAC | Benzyl Azide (benchmark) | BCN | ~ 0.15[2] | A moderately reactive and commonly used cyclooctyne (B158145). |
| SPAAC | Benzyl Azide (benchmark) | DBCO/DIBAC | ~ 0.3 - 1.22[2] | Widely used cyclooctynes with relatively fast kinetics. |
| CuAAC | Benzyl Azide (benchmark) | Terminal Alkyne | ~ 1 - 100[3] | Rate is highly dependent on the ligand, copper source, and solvent. |
| IEDDA | Tetrazine | trans-Cyclooctene (TCO) | ~ 1 - 10⁶[3] | The fastest class of click chemistry reactions. |
Visualizing the Click Chemistry Landscape
To better understand the relative speeds of these reactions, the following diagram illustrates their kinetic regimes.
Experimental Protocols: A Guide to Kinetic Analysis
Accurate determination of reaction kinetics is crucial for comparing and selecting the appropriate click chemistry tool. Below are generalized protocols for key experiments.
General Workflow for Protein Labeling with this compound and Kinetic Analysis
The use of this compound involves a two-step process: initial labeling of a biomolecule followed by the click reaction. The following diagram outlines this workflow.
Protocol 1: Kinetic Analysis of SPAAC using NMR Spectroscopy
Objective: To determine the second-order rate constant for the SPAAC reaction between an azide-labeled protein (prepared using this compound) and a cyclooctyne.
Materials:
-
Azide-labeled protein in a suitable buffer (e.g., PBS), lyophilized and reconstituted in deuterated solvent (e.g., D₂O).
-
Cyclooctyne (e.g., DBCO) stock solution in a compatible deuterated solvent.
-
Internal standard (e.g., DSS or a known concentration of a non-reactive compound).
-
NMR spectrometer.
Procedure:
-
Prepare a sample of the azide-labeled protein of known concentration in a deuterated buffer in an NMR tube.
-
Add a known concentration of the internal standard.
-
Acquire a baseline ¹H NMR spectrum.
-
Initiate the reaction by adding a known concentration of the cyclooctyne to the NMR tube.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
Monitor the reaction progress by integrating the signals of a disappearing reactant proton (e.g., on the cyclooctyne) and/or a newly appearing product proton (e.g., on the triazole ring) relative to the internal standard.[1]
-
Calculate the concentration of reactants and products at each time point.
-
Plot the data according to the second-order rate law (1/[A] vs. time for a 1:1 stoichiometry, or more complex integrated rate laws for different stoichiometries) to determine the rate constant (k).
Protocol 2: Kinetic Analysis of CuAAC using a Fluorogenic Assay
Objective: To determine the second-order rate constant for the CuAAC reaction of an azide with a terminal alkyne.
Materials:
-
Azide-functionalized molecule (e.g., from this compound labeled protein).
-
Alkyne-functionalized fluorogenic probe (e.g., a coumarin (B35378) or rhodamine derivative that is quenched and fluoresces upon triazole formation).
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution.
-
Sodium ascorbate (B8700270) stock solution (freshly prepared).
-
Copper ligand (e.g., THPTA or TBTA) stock solution.
-
Reaction buffer (e.g., PBS).
-
Fluorometer.
Procedure:
-
In a cuvette, combine the azide-functionalized molecule and the alkyne-fluorogenic probe in the reaction buffer.
-
Prepare a premix of CuSO₄ and the copper ligand.
-
Initiate the reaction by adding the CuSO₄/ligand premix and then the sodium ascorbate solution to the cuvette.
-
Immediately begin monitoring the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths.
-
The initial rate of the reaction can be determined from the slope of the fluorescence intensity versus time plot.
-
To determine the second-order rate constant, the experiment should be performed under pseudo-first-order conditions (i.e., with one reactant in large excess). The observed rate constant (k_obs) can then be determined by fitting the fluorescence data to a first-order exponential equation. The second-order rate constant (k) is then calculated by dividing k_obs by the concentration of the excess reactant.
Conclusion
The choice of a click chemistry reagent is a critical decision in experimental design. While IEDDA reactions offer unparalleled speed, making them ideal for applications requiring rapid labeling at low concentrations, CuAAC provides a robust and versatile method with a wide range of achievable kinetics that can be tuned through the choice of ligand. SPAAC reactions, including those utilizing the azide presented by this compound, offer a valuable balance of biocompatibility and moderate to fast reaction rates, making them well-suited for live-cell applications where the cytotoxicity of a copper catalyst is a concern.
The data and protocols presented in this guide are intended to provide a framework for making an informed decision based on the specific kinetic requirements of your research. By understanding the relative reaction rates and the experimental methods to quantify them, researchers can confidently select the optimal click chemistry strategy to achieve their scientific goals.
References
Safety Operating Guide
Personal protective equipment for handling APN-Azide
Essential Safety and Handling Guide for APN-Azide
The handling of azido (B1232118) compounds such as this compound (Azido-PEG-Amine) in a laboratory setting requires strict adherence to safety protocols due to their potential for explosive decomposition and high toxicity.[1] Organic azides can be sensitive to heat, light, shock, and friction.[1][2] This guide provides comprehensive, step-by-step procedures for the safe handling, operation, and disposal of this compound to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE) and Engineering Controls
Due to the hazardous nature of azide (B81097) compounds, a combination of appropriate personal protective equipment and engineering controls is mandatory. The following table summarizes the required equipment and its specifications.
| Protection Type | Required PPE | Specifications & Rationale |
| Hand Protection | Double-gloved nitrile exam gloves. For high-toxicity situations, Silver Shield™ gloves can be worn under the outer nitrile gloves.[1] | Provides an extra layer of protection against skin absorption, which is a potential route of exposure for azides.[1] |
| Eye & Face Protection | Tightly fitting chemical safety goggles (EN 166 compliant). A full-face shield must be worn over goggles, especially when there is a risk of splashes or during reactions. | Protects against accidental splashes and potential explosions. |
| Body Protection | A flame-resistant, fully buttoned lab coat is mandatory. For tasks with a higher risk of exposure to particles or liquids, Tyvek® sleeves or gowns are recommended. | Prevents skin contact with the azide compound. |
| Engineering Controls | Certified Chemical Fume Hood and Blast Shield. | All manipulations of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure. A blast shield is required for all operations involving azides that are known or suspected to be explosive. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is critical to minimize risks. Always work on the smallest scale possible and never work alone when handling energetic materials like this compound.
Preparation and Handling:
-
Designated Area: Conduct all work in a designated area within a certified chemical fume hood with the sash positioned as low as possible.
-
Material Incompatibility: Keep this compound away from incompatible materials.
-
Metals: Avoid all contact with heavy metals such as lead, copper, silver, zinc, and mercury, as this can form highly shock-sensitive and explosive metal azides. Use only plastic or glass spatulas for handling.
-
Acids: Store and handle azides separately from acids. Contact with acid can generate highly toxic and explosive hydrazoic acid.
-
Halogenated Solvents: Do not use halogenated solvents like dichloromethane (B109758) or chloroform, as they can form extremely unstable di- and tri-azidomethane.
-
-
Temperature Control: Store this compound at or below room temperature, away from light, as specified by the manufacturer. Many PEG reagents require storage at -20°C. Equilibrate the vial to room temperature before opening to avoid moisture condensation.
-
Solution Preparation: When dissolving, use non-amine-containing buffers (e.g., PBS, borate, carbonate) if the compound is amine-reactive. For many PEG reagents, dissolving in DMSO or DMF to create a stock solution is a common practice.
Disposal Plan: Waste Management and Deactivation
Improper disposal of azide waste can lead to violent explosions, particularly if discharged down drains where it can react with lead or copper plumbing. All azide-containing materials must be disposed of as hazardous chemical waste through your institution's Environmental Health & Safety (EHS) office.
Waste Collection
-
Containers: Collect all azide waste, including contaminated gloves, paper towels, and solvents, in a dedicated and clearly labeled hazardous waste container. Use non-metallic containers made of polypropylene (B1209903) or polyethylene.
-
Labeling: The container must be clearly labeled as "Azide Waste" and list all chemical constituents.
-
Segregation: Never mix azide waste with acidic wastes.
Experimental Protocol: Chemical Deactivation of Dilute Azide Solutions
For dilute solutions (≤5%) of inorganic azides, chemical deactivation can be performed to render the waste non-hazardous before final disposal. This procedure must be performed in a chemical fume hood.
Materials:
-
Dilute azide waste solution
-
20% Sodium nitrite (B80452) solution
-
20% Sulfuric acid solution
-
Three-necked flask with a stirrer and a dropping funnel
Procedure:
-
Setup: Place the dilute azide solution in the three-necked flask and begin stirring.
-
Add Sodium Nitrite: While stirring, add a 40% excess of the 20% sodium nitrite solution. For each gram of sodium azide, this corresponds to approximately 7 mL of the nitrite solution.
-
Acidify Slowly: Add the 20% sulfuric acid solution gradually from the dropping funnel while maintaining vigorous stirring. This reaction generates nitric oxide, so proper ventilation is critical.
-
Reaction Time: Allow the mixture to stir for at least one hour to ensure the complete destruction of the azide.
-
Final Disposal: Once the reaction is complete, the resulting solution can be neutralized and disposed of according to your institution's guidelines, provided it contains no other hazardous materials.
Visualization: Safe Handling and Disposal Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound, from initial planning to final waste management.
Caption: Decision workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
